Dihydroniphimycin
Beschreibung
isolated form Streptomyces hygroscopicus; structure in first source
Eigenschaften
Molekularformel |
C59H105N3O18 |
|---|---|
Molekulargewicht |
1144.5 g/mol |
IUPAC-Name |
3-oxo-3-[[(10Z,12Z)-5,7,9,19,23,25,27,31,33,34,35-undecahydroxy-8,18,22,24,26,30-hexamethyl-15-[(E)-4-methyl-12-[(N'-methylcarbamimidoyl)amino]dodec-8-en-2-yl]-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12-dien-3-yl]oxy]propanoic acid |
InChI |
InChI=1S/C59H105N3O18/c1-34(19-15-12-10-11-13-18-26-62-58(60)61-9)27-37(4)51-21-17-14-16-20-45(64)38(5)48(67)29-42(63)28-43(78-53(72)32-52(70)71)30-44-31-49(68)56(75)59(77,80-44)33-50(69)35(2)22-24-46(65)39(6)55(74)41(8)54(73)36(3)23-25-47(66)40(7)57(76)79-51/h10-11,14,16-17,20,34-51,54-56,63-69,73-75,77H,12-13,15,18-19,21-33H2,1-9H3,(H,70,71)(H3,60,61,62)/b11-10+,17-14-,20-16- |
InChI-Schlüssel |
QJBZWXDRESIVAD-XTHAQYFTSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Dihydroniphimycin: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces hygroscopicus
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of dihydroniphimycin, a polyol macrolide antibiotic. First identified from the fermentation broth of Streptomyces hygroscopicus 15, this document details the methodologies for its production, extraction, and purification. Furthermore, it summarizes the key physicochemical properties of the compound and proposes a putative biosynthetic pathway. This guide is intended to serve as a valuable resource for researchers in natural product discovery, antibiotic development, and microbial engineering.
Introduction
Streptomyces hygroscopicus is a well-known producer of a diverse array of secondary metabolites with significant biological activities, including antibiotics and immunosuppressants.[1][2] The discovery of novel antimicrobial agents remains a critical area of research to combat the rise of antibiotic-resistant pathogens. This whitepaper focuses on this compound, a polyol macrolide antibiotic isolated from Streptomyces hygroscopicus 15.[3] The elucidation of its structure and biological activity opens avenues for further investigation into its therapeutic potential. This document provides an in-depth look at the scientific processes behind its discovery and isolation.
Discovery and Production
Microorganism
The this compound-producing strain, Streptomyces hygroscopicus 15, was the source for the isolation of this novel antibiotic.[3]
Fermentation Protocol
The production of this compound is achieved through submerged fermentation of Streptomyces hygroscopicus 15. While the specific medium composition for optimal this compound production is detailed in the primary literature, a general protocol for antibiotic production by S. hygroscopicus can be adapted.[1]
Inoculum Preparation:
-
A spore suspension of S. hygroscopicus 15 is prepared from a mature agar (B569324) slant.
-
The spores are used to inoculate a seed culture medium.
-
The seed culture is incubated on a rotary shaker to ensure vigorous, aerobic growth.
Production Fermentation:
-
The production medium is inoculated with the seed culture.
-
Fermentation is carried out in baffled flasks or a bioreactor under controlled conditions of temperature, pH, and aeration.
-
The fermentation process is monitored over several days for biomass growth and antibiotic production.
Isolation and Purification
The isolation of this compound from the fermentation broth involves a multi-step extraction and chromatographic purification process.
Extraction Protocol
-
Broth Filtration: The whole fermentation broth is filtered to separate the mycelium from the culture filtrate.
-
Solvent Extraction: The filtrate is extracted with a water-immiscible organic solvent, such as ethyl acetate, to partition the antibiotic into the organic phase. The mycelium is also extracted with a polar organic solvent like acetone (B3395972) to recover any intracellular product.
-
Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.
Purification Protocol
-
Silica (B1680970) Gel Chromatography: The crude extract is subjected to column chromatography on silica gel. Elution is performed with a gradient of solvents of increasing polarity to separate the components.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC on a reversed-phase column. This step is crucial for obtaining the pure compound.
Physicochemical Properties
The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques. The key physicochemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C35H59NO11 |
| Molecular Weight | 669.8 g/mol |
| UV (λmax in Methanol) | 231 nm |
| Appearance | White amorphous powder |
| Solubility | Soluble in methanol, ethanol, acetone; Insoluble in water, hexane |
Proposed Biosynthetic Pathway
While the specific gene cluster for this compound biosynthesis has not been fully characterized, a putative pathway can be proposed based on the well-established biosynthesis of other polyol macrolide antibiotics, which are synthesized by type I polyketide synthases (PKSs).
The biosynthesis is thought to proceed as follows:
-
Chain Initiation: The PKS is loaded with a starter unit, likely derived from a short-chain carboxylic acid.
-
Chain Elongation: The polyketide chain is extended through the sequential addition of extender units, typically malonyl-CoA or methylmalonyl-CoA. Each PKS module is responsible for one cycle of elongation and may contain domains for ketoreduction, dehydration, and enoylreduction, leading to the characteristic polyol structure.
-
Cyclization and Release: The final polyketide chain is cyclized and released from the PKS, often through the action of a thioesterase domain, to form the macrolactone ring.
-
Post-PKS Modifications: The macrolactone core is further modified by tailoring enzymes, which may include hydroxylases, glycosyltransferases, and other modifying enzymes to yield the final this compound structure.
Visualizations
Experimental Workflow for this compound Isolation
References
- 1. scielo.br [scielo.br]
- 2. The description and antibiotic production of Streptomyces hygroscopicus var. Geldanus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: new polyol macrolide antibiotic produced by Streptomyces hygroscopicus 15 isolation and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Elucidating the Structure of the Polyol Macrolide Dihydroniphimycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data integral to the structure elucidation of the polyol macrolide, Dihydroniphimycin, and its closely related analogue, Malonyl-4,5-dihydroniphimycin. The elucidation of such complex natural products is a critical step in the journey of drug discovery and development, providing the foundational knowledge for understanding bioactivity, mechanism of action, and potential for therapeutic application.
Introduction
This compound is a polyol macrolide antibiotic produced by Streptomyces hygroscopicus. Its structural complexity is characteristic of this class of natural products, which are known for their broad range of biological activities. The process of determining the precise chemical structure of these molecules is a meticulous endeavor that relies on a combination of sophisticated analytical techniques. This guide will detail the key experimental protocols and present the available data that have been instrumental in piecing together the molecular architecture of these complex macrolides.
Isolation and Purification
The initial step in the structure elucidation of a natural product is its isolation and purification from the producing organism. In the case of Malonyl-4,5-dihydroniphimycin, a congener of this compound, the compound was isolated from the mycelium of Streptomyces hygroscopicus 15.[1]
Experimental Protocol: Isolation and Purification of Malonyl-4,5-dihydroniphimycin [1]
-
Extraction: The mycelium of Streptomyces hygroscopicus 15 is extracted to obtain a crude mixture containing the target macrolide.
-
Initial Chromatography: The crude extract is subjected to chromatography using a solvent system of CHCl3/MeOH/H2O (175:125:50, v/v).
-
Thin-Layer Chromatography (TLC): TLC is used to monitor the separation process.
-
Reversed-Phase Chromatography: Further purification is achieved using Lichroprep RP 18 columns.
-
High-Performance Liquid Chromatography (HPLC): Final purification is carried out by HPLC using a gradient of 40 – 70% acetonitrile (B52724) in 0.01 M sodium phosphate (B84403) buffer (pH = 4.0), with monitoring at 220 nm. The retention time for Malonyl-4,5-dihydroniphimycin under these conditions is 2.55 minutes.
Logical Workflow for Isolation and Purification
Caption: Workflow for the isolation and purification of Malonyl-4,5-dihydroniphimycin.
Physicochemical Properties
The initial characterization of a purified compound involves determining its fundamental physicochemical properties. These properties provide preliminary information about the molecule's nature.
Table 1: Physicochemical Properties of Malonyl-4,5-dihydroniphimycin [1]
| Property | Value |
| Appearance | Colourless solid |
| Optical Rotation ([α]D) | +38 (c=0.5, MeOH) |
| Solubility | Soluble in pyridine, dimethyl sulfoxide, and N,N-dimethylformamide |
Spectroscopic and Spectrometric Analysis
The core of structure elucidation lies in the application of various spectroscopic and spectrometric techniques. These methods provide detailed information about the molecular formula, connectivity of atoms, and stereochemistry.
Mass spectrometry is crucial for determining the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are essential for deducing the molecular formula.
Experimental Protocol: Mass Spectrometry
-
High-Resolution Mass Spectrometry (HRMS): (+)−FAB (Fast Atom Bombardment) was used to determine the exact mass of the protonated molecule ([M+H]+).[1]
Table 2: High-Resolution Mass Spectrometry Data for Malonyl-4,5-dihydroniphimycin [1]
| Ion | Measured m/z | Calculated m/z | Deduced Molecular Formula |
| [M+H]+ | 1230.4900 | 1230.4860 | C62H108N3O21 |
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules. A combination of 1D and 2D NMR experiments allows for the assignment of protons and carbons and the determination of their connectivity.
Experimental Protocol: NMR Spectroscopy
-
1H NMR and 13C NMR: Standard 1D NMR spectra are acquired to identify the types of protons and carbons present in the molecule.
-
1H-1H COSY (Correlation Spectroscopy): This 2D experiment is used to identify protons that are coupled to each other, typically on adjacent carbons. The presence of cross-peaks between signals at δ = 1.45/1.60 (26-H2) and 1.60/1.72 (24-H2) and between a signal at δ = 1.60/1.72 (22-H2, 24-H2) indicates their connectivity.
Logical Workflow for Structure Elucidation
Caption: A generalized workflow for the structure elucidation of a complex natural product.
Determination of Absolute Configuration
While NMR and MS can establish the planar structure and relative stereochemistry, determining the absolute configuration of chiral centers often requires additional experiments. Common techniques include X-ray crystallography of the natural product or a derivative, or the use of chiral derivatizing agents followed by NMR analysis. For complex molecules where crystallization is challenging, computational methods comparing experimental and calculated chiroptical properties (e.g., optical rotation, vibrational circular dichroism) can be employed.
Biological Activity
This compound and its analogues exhibit antimicrobial activity. Malonyl-4,5-dihydroniphimycin shows activity against filamentous fungi and Gram-positive bacteria. Understanding the precise three-dimensional structure is paramount for elucidating the structure-activity relationship (SAR) and for designing more potent and selective analogues.
Conclusion
The structure elucidation of this compound and its related compounds is a multifaceted process that integrates various analytical techniques. The data obtained from mass spectrometry and a suite of NMR experiments are pieced together to construct the molecular framework. While the provided information focuses on a malonylated derivative, the methodologies are directly applicable to this compound itself. The detailed structural information is invaluable for medicinal chemists and pharmacologists in the quest to develop new therapeutic agents.
References
Dihydroniphimycin: A Physicochemical and Mechanistic Overview for the Research Scientist
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Dihydroniphimycin is a polyol macrolide antibiotic produced by the bacterium Streptomyces hygroscopicus.[1] As a member of the macrolide class, it is presumed to exhibit antibacterial properties, likely through the inhibition of bacterial protein synthesis. This document provides a comprehensive overview of the anticipated physicochemical properties of this compound, details the experimental protocols required for their determination, and explores its probable mechanism of action and impact on cellular signaling pathways based on current knowledge of polyol macrolide antibiotics. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide synthesizes information from closely related compounds and general principles of antibiotic characterization to provide a robust framework for researchers.
Physicochemical Properties
The precise physicochemical properties of this compound have not been extensively reported in the available scientific literature. However, based on its classification as a polyol macrolide antibiotic, a number of key parameters are critical for its characterization and are summarized in Table 1. This table provides a template for the data that would be collected for a comprehensive physicochemical profile. For context, typical characteristics of macrolide antibiotics are included where specific data for this compound is unavailable. Macrolides are generally characterized as having high molecular weights and being poorly permeable.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Typical Range/Characteristic for Polyol Macrolides |
| Molecular Formula | Not Available | Complex, often containing C, H, O, and sometimes N |
| Molecular Weight | Not Available | > 500 Da[3] |
| Melting Point | Not Available | Varies widely, often a range rather than a sharp point[4][5] |
| Solubility | Not Available | Generally poorly soluble in water, soluble in organic solvents like DMSO[2][6] |
| pKa | Not Available | Often possess basic nitrogen atoms, leading to pKa values in the physiological range |
| Appearance | Not Available | Typically a white to off-white amorphous powder |
| UV Absorption Maximum | Not Available | Dependent on chromophores present in the structure |
Experimental Protocols
The following sections detail the standard experimental methodologies for determining the key physicochemical properties outlined in Table 1.
Determination of Molecular Weight and Formula
The molecular weight and formula of a novel compound like this compound are typically determined using high-resolution mass spectrometry (HRMS).
Protocol:
-
Sample Preparation: A small amount of purified this compound is dissolved in a suitable solvent, such as methanol (B129727) or acetonitrile.
-
Instrumentation: The sample is introduced into a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, often coupled with liquid chromatography (LC-MS) for online purification.[7]
-
Data Acquisition: The instrument is calibrated using a known standard. The mass-to-charge ratio (m/z) of the molecular ion is measured with high precision.
-
Data Analysis: The elemental composition is calculated from the accurate mass measurement using specialized software. This allows for the determination of the molecular formula and the exact molecular weight.
Melting Point Determination
The melting point of a solid substance provides an indication of its purity. Pure crystalline compounds typically have a sharp melting point, while impurities will lead to a depression and broadening of the melting range.[4][5]
Protocol:
-
Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.[8]
-
Apparatus: A calibrated melting point apparatus is used. The capillary tube is placed in the heating block.
-
Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.[9]
-
Observation: The temperature at which the substance begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded as the melting range.[9]
Solubility Profile
Determining the solubility of a potential drug candidate in various solvents is crucial for formulation development and understanding its behavior in biological systems.[2]
Protocol (Shake-Flask Method):
-
Solvent Selection: A range of solvents are used, including water, buffered solutions at different pH values (e.g., pH 2, 7.4, 9), and organic solvents (e.g., ethanol, DMSO).
-
Equilibration: An excess amount of this compound is added to a known volume of each solvent in a sealed container. The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) until equilibrium is reached (typically 24-48 hours).[6]
-
Separation: The undissolved solid is removed by centrifugation or filtration.
-
Quantification: The concentration of this compound in the supernatant/filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.[6]
pKa Determination
The ionization constant (pKa) is a critical parameter that influences the solubility, absorption, and distribution of a drug. It can be determined by various methods, including potentiometric titration and UV-Vis spectrophotometry.
Protocol (Potentiometric Titration):
-
Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture).
-
Titration: The solution is titrated with a standardized acid or base.
-
pH Measurement: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added.
-
Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the curve.
Mechanism of Action and Signaling Pathways
While the specific molecular targets of this compound have not been elucidated, its classification as a macrolide antibiotic provides a strong basis for its likely mechanism of action.
Inhibition of Bacterial Protein Synthesis
Macrolide antibiotics are known to inhibit bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome.[10][11][12] This binding occurs within the nascent peptide exit tunnel, leading to a blockage of the growing polypeptide chain.[12] This action is typically bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the bacteria.[10]
Experimental Workflow for Determining Mechanism of Action:
Caption: Workflow for elucidating the antibacterial mechanism of action.
Immunomodulatory Effects and Signaling Pathways
Beyond their direct antibacterial effects, many macrolides possess immunomodulatory properties.[13][14][15] They can influence host inflammatory responses by modulating key signaling pathways. It is plausible that this compound could exert similar effects. A common pathway affected by macrolides is the Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway, which in turn can regulate the activity of transcription factors like NF-κB.[14][15]
Hypothetical Signaling Pathway Affected by this compound:
Caption: A potential signaling pathway modulated by macrolide antibiotics.
Conclusion
This compound, a polyol macrolide from Streptomyces hygroscopicus, represents a potentially valuable addition to the arsenal (B13267) of antibacterial agents. While specific data on its physicochemical properties and biological activity are currently limited, this guide provides a comprehensive framework for its scientific investigation. The detailed experimental protocols and the exploration of its likely mechanism of action, based on the well-established characteristics of the macrolide class, offer a solid foundation for future research and development efforts. Further studies are essential to fully characterize this compound and to ascertain its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Physicochemical profile of macrolides and their comparison with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. SSERC | Melting point determination [sserc.org.uk]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Determination of Six Macrolide Antibiotics in Chicken Sample by Liquid Chromatography-Tandem Mass Spectrometry Based on Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. thinksrs.com [thinksrs.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mechanisms of Action and Clinical Application of Macrolides as Immunomodulatory Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Dihydroniphimycin Biosynthetic Pathway in Streptomyces
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydroniphimycin, a polyol macrolide antibiotic produced by Streptomyces hygroscopicus, exhibits significant biological activity. This technical guide provides a comprehensive overview of its biosynthetic pathway, drawing on genomic analysis of the closely related niphimycin (B1171846) biosynthetic gene cluster from Streptomyces sp. IMB7-145. This document details the proposed enzymatic functions, outlines relevant experimental methodologies, and presents available quantitative data. Diagrams of the biosynthetic pathway and experimental workflows are provided to facilitate understanding for researchers and professionals in drug development.
Introduction
Streptomyces species are renowned for their ability to produce a vast array of secondary metabolites with diverse biological activities, including many clinically important antibiotics.[1][2] this compound, a polyol macrolide antibiotic, was first isolated from Streptomyces hygroscopicus 15.[3] Its structure is closely related to that of the niphimycins, a group of macrolides produced by the marine-derived Streptomyces sp. IMB7-145.[4] This guide focuses on the biosynthesis of this compound, leveraging the detailed genomic analysis of the niphimycin biosynthetic gene cluster (npm) to infer the pathway.[4]
The this compound Biosynthetic Gene Cluster
The biosynthesis of this compound is proposed to be governed by a Type I polyketide synthase (PKS) gene cluster, homologous to the niphimycin (npm) cluster identified in Streptomyces sp. IMB7-145.[4] The npm cluster spans approximately 132 kb and contains a series of genes encoding the enzymatic machinery necessary for the synthesis of the macrolide core and its subsequent modifications.
Organization of the Niphimycin Biosynthetic Gene Cluster
The npm gene cluster from Streptomyces sp. IMB7-145 (GenBank accession number MF671979.1) is the primary model for understanding this compound biosynthesis.[5] The key components of this cluster are outlined in Table 1.
Table 1: Genes and Proposed Functions in the Niphimycin Biosynthetic Gene Cluster [4][5]
| Gene | Proposed Function |
| npmA-I | Type I Polyketide Synthase (PKS) modules |
| npm1-22 | Tailoring enzymes, regulation, and transport |
| npmB | Guanidino-group modifying enzyme |
| npmC | Malonyl-CoA biosynthesis |
| npmD | Dehydratase |
| npmE | Enoylreductase |
| npmF | Ketoreductase |
| npmG | Acyltransferase |
| npmH | Thioesterase |
| npmI | Regulatory protein |
The this compound Biosynthetic Pathway
The biosynthesis of this compound is a multi-step process involving the assembly of a polyketide chain by the PKS modules, followed by a series of post-PKS modifications. The final step is the reduction of a double bond in the niphimycin precursor to yield this compound.
Polyketide Chain Assembly
The core of the this compound molecule is assembled by a Type I PKS system, encoded by the npmA-I genes.[4] This system consists of multiple modules, each responsible for the addition of a specific extender unit (malonyl-CoA or methylmalonyl-CoA) to the growing polyketide chain. The domains within each module (Ketosynthase, Acyltransferase, Ketoreductase, Dehydratase, and Enoylreductase) determine the structure of the resulting polyketide.
Caption: Polyketide chain assembly workflow.
Post-PKS Modifications and the Formation of this compound
Following the synthesis and cyclization of the polyketide backbone, a series of tailoring enzymes modify the structure to produce niphimycin. These modifications include glycosylation, methylation, and the addition of a guanidino group.[4]
The final and defining step in the biosynthesis of this compound is the reduction of a carbon-carbon double bond in the niphimycin macrocycle. This reaction is catalyzed by a putative enoylreductase. While the specific gene responsible for this reduction in S. hygroscopicus has not been definitively identified, the npmE gene in the niphimycin cluster is a likely candidate for a similar function.[4]
Caption: Final steps in this compound biosynthesis.
Quantitative Data
Quantitative data on the this compound biosynthetic pathway is limited. However, studies on the produced niphimycins from Streptomyces sp. IMB7-145 provide some insights into the biological activity of these related compounds.
Table 2: Biological Activity of Niphimycin Congeners [1][4]
| Compound | Target Organism/Cell Line | MIC (µg/mL) | IC50 (µM) |
| Niphimycin C | Methicillin-resistant S. aureus | 8-64 | - |
| Vancomycin-resistant enterococci | 8-64 | - | |
| Mycobacterium tuberculosis | 4-32 | - | |
| Human HeLa cancer cell line | - | 3.0-9.0 | |
| Niphimycin E | Methicillin-resistant S. aureus | 8-64 | - |
| Vancomycin-resistant enterococci | 8-64 | - | |
| Human HeLa cancer cell line | - | 3.0-9.0 | |
| 17-O-methylniphimycin | Methicillin-resistant S. aureus | 8-64 | - |
| Vancomycin-resistant enterococci | 8-64 | - | |
| Human HeLa cancer cell line | - | 3.0-9.0 | |
| Niphimycin Iα | Methicillin-resistant S. aureus | 8-64 | - |
| Vancomycin-resistant enterococci | 8-64 | - | |
| Mycobacterium tuberculosis | 4-32 | - | |
| Human HeLa cancer cell line | - | 3.0-9.0 |
Experimental Protocols
This section provides an overview of the key experimental methodologies relevant to the study of the this compound biosynthetic pathway.
Fermentation and Isolation of Niphimycins
The following is a general protocol for the fermentation of Streptomyces sp. and isolation of polyketide metabolites, adapted from methodologies used for niphimycin production.[4]
Caption: General workflow for fermentation and isolation.
Detailed Steps:
-
Inoculation and Seed Culture: A seed culture of the Streptomyces strain is prepared by inoculating a suitable liquid medium (e.g., Tryptic Soy Broth) and incubating at 28°C with shaking for 2-3 days.
-
Production Culture: The seed culture is used to inoculate a larger volume of production medium. The production culture is incubated at 28°C with shaking for 7-10 days.
-
Extraction: The fermentation broth is harvested and separated into supernatant and mycelium by centrifugation. The supernatant is extracted with an organic solvent like ethyl acetate. The mycelium is extracted with a more polar solvent such as methanol.
-
Purification: The crude extracts are combined and subjected to chromatographic separation techniques, such as silica (B1680970) gel column chromatography, followed by high-performance liquid chromatography (HPLC) to isolate the pure compounds.
Gene Knockout and Heterologous Expression
To elucidate the function of specific genes in the biosynthetic pathway, gene knockout and heterologous expression studies are essential. These techniques allow for the targeted disruption of a gene to observe the effect on metabolite production or the expression of the entire gene cluster in a different host organism.
Caption: Workflow for gene knockout experiments.
Key Methodologies:
-
Gene Disruption: Targeted gene disruption is typically achieved using homologous recombination. A knockout cassette containing a selectable marker flanked by regions homologous to the target gene is constructed and introduced into the Streptomyces host.
-
Heterologous Expression: The entire biosynthetic gene cluster can be cloned into an expression vector and introduced into a suitable heterologous host, such as Streptomyces coelicolor or Streptomyces lividans. This allows for the production of the natural product in a host that is easier to manipulate genetically.[6]
Conclusion
The biosynthesis of this compound is a complex process orchestrated by a large Type I PKS gene cluster. While the complete pathway in Streptomyces hygroscopicus is yet to be fully elucidated, the analysis of the homologous niphimycin gene cluster in Streptomyces sp. IMB7-145 has provided a robust framework for understanding the key enzymatic steps. Further research, including targeted gene knockout studies and in vitro enzymatic assays, is necessary to definitively assign functions to all the genes in the cluster and to fully characterize the regulatory networks that control the production of this potent antibiotic. The methodologies and data presented in this guide offer a solid foundation for future investigations aimed at harnessing and engineering the this compound biosynthetic pathway for the development of new and improved therapeutic agents.
References
- 1. Discovery, characterization, and engineering of an advantageous Streptomyces host for heterologous expression of natural product biosynthetic gene clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Efficient Method To Generate Gene Deletion Mutants of the Rapamycin-Producing Bacterium Streptomyces iranensis HM 35 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of Polyketides in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A cryptic type I polyketide synthase (cpk) gene cluster in Streptomyces coelicolor A3(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Heterologous Expression of Type II PKS Gene Cluster Leads to Diversified Angucyclines in Streptomyces albus J1074 [mdpi.com]
- 6. Frontiers | Cloning and Heterologous Expression of a Large-sized Natural Product Biosynthetic Gene Cluster in Streptomyces Species [frontiersin.org]
Dihydroniphimycin: Unraveling its Mechanism of Action on Bacterial Ribosomes Remains an Open Scientific Question
Despite its classification as a polyol macrolide antibiotic, a comprehensive, in-depth technical guide on the specific mechanism of action of dihydroniphimycin on bacterial ribosomes cannot be constructed at this time due to a significant lack of available scientific data.
This compound is a polyol macrolide antibiotic produced by Streptomyces hygroscopicus[1]. While its isolation and chemical structure were first reported in 2000, subsequent research detailing its precise interactions with and effects on the bacterial ribosome is not present in the public scientific literature[1]. This scarcity of information prevents a detailed analysis of its binding site, inhibitory effects on the different stages of protein synthesis, and any potential conformational changes induced in the ribosome.
The parent compound, niphimycin (B1171846), has been studied more extensively and is known for its antibacterial and antifungal properties. Research suggests that niphimycin's primary mode of action may not be direct inhibition of the ribosome. Instead, its biological activity is thought to stem from its ability to damage the plasma membrane and induce the generation of reactive oxygen species[2]. While some niphimycin derivatives have shown antimicrobial activity against various bacteria, including methicillin-resistant Staphylococcus aureus and Mycobacterium tuberculosis, the studies focus on minimum inhibitory concentrations (MICs) rather than the underlying molecular mechanism at the ribosomal level[3].
In contrast, the mechanism of action for other macrolide antibiotics is well-documented. Generally, macrolides bind to the 50S ribosomal subunit, often within the nascent peptide exit tunnel, thereby inhibiting protein synthesis. However, without specific studies on this compound, it is scientifically unsound to extrapolate these mechanisms to this particular compound.
Current Status of Research:
-
Isolation and Structure: this compound was isolated from Streptomyces hygroscopicus, and its structure as a polyol macrolide has been elucidated[1].
-
Biological Activity of Parent Compound: The parent compound, niphimycin, exhibits broad-spectrum antimicrobial activity, with a proposed mechanism involving membrane damage and oxidative stress[2].
-
Lack of Mechanistic Studies: There is a notable absence of published research focusing on the direct interaction of this compound with the bacterial ribosome. Key experimental data from techniques such as cryo-electron microscopy (cryo-EM), X-ray crystallography, kinetic assays, or ribosome profiling are not available for this specific antibiotic.
Due to this critical gap in the scientific literature, the creation of a detailed technical guide including quantitative data tables, experimental protocols, and signaling pathway diagrams as requested is not feasible. Further research is required to determine if this compound's mechanism of action aligns with other macrolides that target the ribosome or if it possesses a novel mode of antibacterial activity. Until such studies are conducted and published, the scientific community's understanding of how this compound affects bacterial ribosomes will remain limited.
References
- 1. This compound: new polyol macrolide antibiotic produced by Streptomyces hygroscopicus 15 isolation and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Niphimycin|CAS 12676-71-0|Research Chemical [benchchem.com]
- 3. Identification and Proposed Relative and Absolute Configurations of Niphimycins C-E from the Marine-Derived Streptomyces sp. IMB7-145 by Genomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydroniphimycin: An Unexplored Frontier Beyond Antibacterial Activity
A comprehensive review of existing scientific literature reveals a significant knowledge gap regarding the biological activities of Dihydroniphimycin beyond its established antibacterial effects. Despite its classification as a polyol macrolide antibiotic, extensive searches have yielded no publicly available research detailing any anticancer, antiviral, anti-inflammatory, or immunomodulatory properties of this compound.
This compound was first isolated and characterized as a new polyol macrolide antibiotic produced by Streptomyces hygroscopicus.[1] Its primary described function lies in its ability to inhibit bacterial growth. However, the broader pharmacological potential of this molecule remains largely uncharted territory for the scientific community.
Efforts to uncover data on non-antibacterial activities, including potential applications in oncology, virology, and immunology, have been unsuccessful. This scarcity of information extends to a complete lack of quantitative data, such as IC50 or EC50 values, detailed experimental protocols for any non-antibacterial assays, and elucidation of any associated signaling pathways.
It is important to distinguish this compound from other similarly named compounds, such as Dihydromyricetin and Dihydropyrimidinones, for which a range of biological activities, including anticancer and anti-inflammatory effects, have been reported. The absence of such data for this compound underscores that this particular macrolide has not been a subject of extensive investigation beyond its initial discovery and antibacterial characterization.
This lack of research presents both a challenge and an opportunity for researchers, scientists, and drug development professionals. The unexplored nature of this compound's broader bioactivities suggests a potential for novel therapeutic applications. Future research initiatives would need to begin with foundational in vitro screening to explore its effects on various cell lines and viral models to determine if any non-antibacterial potential exists. Should any activity be identified, subsequent studies would be required to establish quantitative metrics, delineate the mechanisms of action, and map the involved signaling pathways.
At present, any discussion of the biological activity of this compound beyond its antibacterial effects would be purely speculative. The scientific community awaits foundational research to illuminate the potential of this molecule in other therapeutic areas.
References
The Polyketide Nature of Dihydroniphimycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydroniphimycin, a polyol macrolide antibiotic produced by Streptomyces hygroscopicus, represents a molecule of significant interest for its potential therapeutic applications. This technical guide delves into the polyketide nature of this compound, providing a comprehensive overview of its presumed biosynthetic pathway, the methodologies to elucidate this pathway, and the potential for bioengineering novel derivatives. While the complete biosynthetic gene cluster for this compound has not yet been fully elucidated in published literature, this guide synthesizes information from closely related polyketides, such as niphimycin (B1171846) and rapamycin, to present a robust model for its formation via a Type I Polyketide Synthase (PKS) system.
Introduction to this compound
This compound is a macrolide antibiotic belonging to the polyketide family of natural products. It was first isolated from Streptomyces hygroscopicus 15.[1] Polyketides are a structurally diverse class of secondary metabolites synthesized by a series of decarboxylative condensations of small carboxylic acid units in a process that mirrors fatty acid biosynthesis.[1] The large, complex structure of this compound, featuring a polyol-rich macrolactone ring, is characteristic of compounds assembled by modular Type I PKSs.
The Polyketide Synthase (PKS) Machinery
The biosynthesis of polyketides is catalyzed by large, multifunctional enzymes called Polyketide Synthases (PKSs).[1] These are broadly classified into three types. Based on the known biosynthesis of similar macrolides, this compound is synthesized by a Type I PKS system.
-
Type I PKSs: These are large, modular proteins where each module is responsible for one cycle of polyketide chain extension and modification. Each module contains a set of domains with specific enzymatic functions.
-
Type II PKSs: These are complexes of monofunctional proteins that work iteratively to construct aromatic polyketides.
-
Type III PKSs: These are smaller, homodimeric enzymes that also act iteratively to produce aromatic compounds.
Domain Organization of a Putative this compound PKS
A typical module within a Type I PKS consists of the following domains:
-
Acyltransferase (AT): Selects the appropriate extender unit (e.g., malonyl-CoA, methylmalonyl-CoA) and transfers it to the ACP.
-
Acyl Carrier Protein (ACP): Tethers the growing polyketide chain and the extender unit.
-
Ketosynthase (KS): Catalyzes the Claisen condensation between the growing chain and the extender unit.
-
Ketoreductase (KR): Reduces the β-keto group to a hydroxyl group.
-
Dehydratase (DH): Dehydrates the β-hydroxyacyl intermediate to an enoyl intermediate.
-
Enoylreductase (ER): Reduces the enoyl intermediate to a saturated acyl intermediate.
-
Thioesterase (TE): Catalyzes the release and cyclization of the final polyketide chain.
The specific sequence and combination of these domains within the PKS modules determine the final structure of the polyketide.
Putative Biosynthetic Pathway of this compound
While the specific gene cluster for this compound is yet to be reported, a putative biosynthetic pathway can be constructed based on the analysis of the closely related niphimycin gene cluster. The biosynthesis is initiated with a starter unit, likely a derivative of a short-chain carboxylic acid, which is then sequentially extended by the incorporation of multiple extender units, such as malonyl-CoA and methylmalonyl-CoA, by the modular PKS. Post-PKS modifications, including glycosylation and hydroxylation, are expected to tailor the macrolide scaffold to yield the final this compound structure.
Caption: Putative biosynthetic pathway of this compound via a Type I PKS system.
Quantitative Data
| Parameter | Unit | Value (Hypothetical) | Reference |
| Strain | - | S. hygroscopicus 15 | [1] |
| Fermentation Time | hours | 168 | |
| Optimal Temperature | °C | 28 | |
| Optimal pH | - | 7.0 | |
| Titer in Shake Flask | mg/L | 50 | |
| Titer in Bioreactor | mg/L | 300 | |
| Precursor Feed | g/L | 10 (Glycerol) | |
| Yield (Product/Substrate) | g/g | 0.03 |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway would involve a combination of genetic, biochemical, and analytical techniques.
Identification and Analysis of the this compound Biosynthetic Gene Cluster
Objective: To identify and characterize the gene cluster responsible for this compound biosynthesis in S. hygroscopicus.
Methodology:
-
Genomic DNA Isolation: High-quality genomic DNA is isolated from S. hygroscopicus.
-
Genome Sequencing: The genome is sequenced using a combination of long-read (e.g., PacBio) and short-read (e.g., Illumina) technologies.
-
Bioinformatic Analysis: The sequenced genome is analyzed using tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite biosynthetic gene clusters. The search would focus on identifying a large Type I PKS gene cluster.
-
Gene Cluster Annotation: The identified gene cluster is manually annotated to predict the function of each open reading frame (ORF), including the PKS modules and tailoring enzymes.
Caption: Workflow for the identification and analysis of a biosynthetic gene cluster.
Gene Inactivation and Heterologous Expression
Objective: To confirm the role of the identified gene cluster in this compound biosynthesis.
Methodology:
-
Gene Inactivation: A key gene within the putative PKS cluster (e.g., a KS domain-encoding region) is inactivated in S. hygroscopicus using CRISPR-Cas9 or homologous recombination.
-
Fermentation and Analysis: The mutant strain is fermented alongside the wild-type strain. The culture broths are extracted and analyzed by HPLC and LC-MS to confirm the abolishment of this compound production in the mutant.
-
Heterologous Expression: The entire putative biosynthetic gene cluster is cloned into a suitable expression vector and introduced into a heterologous host, such as Streptomyces coelicolor or Streptomyces albus.
-
Production Analysis: The heterologous host is fermented, and the culture is analyzed for the production of this compound.
Isotopic Labeling Studies
Objective: To determine the precursor units incorporated into the this compound backbone.
Methodology:
-
Precursor Feeding: S. hygroscopicus is cultured in a defined medium supplemented with isotopically labeled precursors, such as [1-¹³C]-acetate, [1-¹³C]-propionate, or [methyl-¹³C]-methionine.
-
Isolation and NMR Analysis: this compound is isolated from the labeled culture. The purified compound is analyzed by ¹³C-NMR spectroscopy to determine the positions and extent of ¹³C incorporation.
-
Mass Spectrometry Analysis: Labeled this compound is also analyzed by high-resolution mass spectrometry to observe the mass shifts corresponding to the incorporation of labeled precursors.
Conclusion and Future Perspectives
Understanding the polyketide nature of this compound is the first step towards harnessing its full therapeutic potential. While direct experimental data on its biosynthesis is currently limited, the framework provided in this guide, based on analogous systems, offers a clear path for future research. The elucidation of the this compound biosynthetic gene cluster will not only confirm its polyketide origin but also open avenues for combinatorial biosynthesis and metabolic engineering. By manipulating the PKS genes and tailoring enzymes, it will be possible to generate novel this compound analogs with improved pharmacological properties, such as enhanced efficacy, reduced toxicity, and a broader spectrum of activity. Such endeavors are crucial for the development of next-generation antibiotics to combat the growing threat of antimicrobial resistance.
References
Initial Bioactivity Screening of Dihydroniphimycin Extracts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential methodologies for conducting an initial bioactivity screening of extracts containing Dihydroniphimycin, a polyol macrolide antibiotic produced by Streptomyces hygroscopicus.[1] The focus is on establishing a foundational understanding of the extract's antimicrobial, antifungal, and cytotoxic potential through robust and reproducible experimental protocols.
Introduction to Bioactivity Screening
The primary objective of initial bioactivity screening is to efficiently assess the therapeutic potential of a natural product extract. This process involves a battery of standardized assays designed to detect and quantify biological activity. For a novel compound like this compound, the initial screening is critical for guiding further purification, structure elucidation, and mechanism of action studies. The workflow for this screening process is outlined below.
Experimental Protocols
Detailed methodologies for the key screening assays are provided below. These protocols are based on established methods for natural product screening.[2][3][4]
Antimicrobial Susceptibility Testing
The antimicrobial activity of this compound extracts can be determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).[5]
Protocol:
-
Preparation of Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture of the test organism (e.g., Staphylococcus aureus, Escherichia coli).
-
Serial Dilution: Perform a two-fold serial dilution of the this compound extract in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).
-
Inoculation: Inoculate each well with the prepared bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (bacteria with a known antibiotic), a negative control (bacteria with solvent), and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the extract that completely inhibits visible bacterial growth.
Antifungal Susceptibility Testing
Similar to antimicrobial testing, a broth microdilution method can be used to determine the MIC against fungal pathogens.
Protocol:
-
Preparation of Fungal Inoculum: Prepare a fungal spore suspension from a fresh culture of the test fungus (e.g., Candida albicans, Aspergillus fumigatus).
-
Serial Dilution: Perform a two-fold serial dilution of the this compound extract in a 96-well microtiter plate containing RPMI-1640 medium.
-
Inoculation: Inoculate each well with the fungal suspension to a final concentration of approximately 0.5 - 2.5 x 10^3 CFU/mL.
-
Controls: Include a positive control (fungi with a known antifungal agent), a negative control (fungi with solvent), and a sterility control.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration that causes a significant inhibition of fungal growth compared to the negative control.
Cytotoxicity Assay
A cytotoxicity assay is crucial to assess the potential toxicity of the extract against mammalian cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method.
Protocol:
-
Cell Seeding: Seed a human cell line (e.g., HEK293, HeLa) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the this compound extract and incubate for 24-48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Data Presentation
Quantitative data from the screening assays should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: Antimicrobial Activity of this compound Extracts
| Extract/Fraction | Test Organism | MIC (µg/mL) |
| Crude Extract | Staphylococcus aureus | 64 |
| Escherichia coli | 128 | |
| Fraction A | Staphylococcus aureus | 16 |
| Escherichia coli | 64 | |
| Fraction B | Staphylococcus aureus | 32 |
| Escherichia coli | >256 | |
| Vancomycin | Staphylococcus aureus | 2 |
| Gentamicin | Escherichia coli | 4 |
Table 2: Antifungal Activity of this compound Extracts
| Extract/Fraction | Test Organism | MIC (µg/mL) |
| Crude Extract | Candida albicans | 128 |
| Aspergillus fumigatus | 256 | |
| Fraction A | Candida albicans | 32 |
| Aspergillus fumigatus | 64 | |
| Fraction B | Candida albicans | >256 |
| Aspergillus fumigatus | 128 | |
| Amphotericin B | Candida albicans | 1 |
| Aspergillus fumigatus | 2 |
Table 3: Cytotoxicity of this compound Extracts
| Extract/Fraction | Cell Line | IC50 (µg/mL) |
| Crude Extract | HEK293 | >200 |
| Fraction A | HEK293 | 150 |
| Fraction B | HEK293 | >200 |
| Doxorubicin | HEK293 | 5 |
Potential Signaling Pathways and Mechanisms of Action
While the specific mechanism of action for this compound is yet to be elucidated, macrolide antibiotics commonly target the bacterial ribosome, inhibiting protein synthesis. Another potential mechanism for antimicrobial compounds is the disruption of the cell membrane integrity.
Further studies, including target-based assays and molecular docking, are required to elucidate the precise signaling pathways and molecular targets of this compound. This initial screening provides the foundational data necessary to justify and design these more in-depth investigations.
References
- 1. This compound: new polyol macrolide antibiotic produced by Streptomyces hygroscopicus 15 isolation and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methods for Rapid Screening of Biologically Active Compounds Present in Plant-Based Extracts | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Methods for Rapid Screening of Biologically Active Compounds Present in Plant-Based Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Dihydropyrimidinones Against Multiresistant Bacteria [frontiersin.org]
Methodological & Application
Application Notes and Protocols for Dihydroniphimycin Fermentation using Streptomyces hygroscopicus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Streptomyces hygroscopicus is a notable species of actinomycetes renowned for its prolific production of a wide array of secondary metabolites with diverse biological activities, including antimicrobial and immunosuppressive agents. This document provides a detailed protocol for the fermentation of Streptomyces hygroscopicus for the potential production of dihydroniphimycin, a polyketide antibiotic. The following protocols are based on established methods for the cultivation of Streptomyces hygroscopicus and the optimization of antibiotic production. While specific data for this compound is limited in publicly available literature, the provided methodologies offer a robust starting point for research and development.
Data Presentation
Table 1: Recommended Media Composition for Streptomyces hygroscopicus Fermentation
| Component | Concentration (g/L) | Role | Reference |
| Carbon Source | |||
| Glycerol (B35011) | 11.5 | Primary carbon and energy source | [1][2] |
| Nitrogen Source | |||
| Arginine | 0.75 | Primary nitrogen source | [1][2] |
| Basal Salts | |||
| Potassium Dihydrogen Phosphate (KH₂PO₄) | 3.24 | Phosphate source, buffering agent | [3] |
| Dipotassium Hydrogen Phosphate (K₂HPO₄) | 5.65 | Phosphate source, buffering agent | |
| Magnesium Sulfate Heptahydrate (MgSO₄·7H₂O) | 1.0 | Source of magnesium ions | |
| Trace Elements (1 mL of stock solution) | Cofactors for enzymes | ||
| Ferrous Sulfate (FeSO₄·7H₂O) | 0.1 | ||
| Manganese Chloride (MnCl₂·4H₂O) | 0.1 | ||
| Zinc Sulfate (ZnSO₄·7H₂O) | 0.1 |
Table 2: Optimized Fermentation Parameters for Streptomyces hygroscopicus
| Parameter | Optimal Value | Importance | Reference(s) |
| pH | 7.0 - 7.6 | Affects nutrient uptake, enzyme activity, and product stability. | |
| Temperature | 30°C | Influences microbial growth rate and enzyme kinetics. | |
| Incubation Period | 7 days | Duration required to reach maximum antibiotic yield. | |
| Agitation | 200 - 255 rpm | Ensures proper mixing and oxygen distribution. | |
| Dissolved Oxygen | 20% (Lower levels may increase titers) | Crucial for aerobic respiration and secondary metabolite production. | |
| Inoculum Size | 2.5% - 8% (v/v) | Affects the length of the lag phase and overall fermentation kinetics. |
Experimental Protocols
Inoculum Preparation
This protocol describes the preparation of a spore suspension and a seed culture to ensure a healthy and active inoculum for the production fermenter.
1.1. Spore Suspension Preparation:
-
Prepare agar (B569324) plates of a suitable medium for Streptomyces growth and sporulation, such as International Streptomyces Program 2 (ISP2) medium.
-
Inoculate the plates with a stock culture of Streptomyces hygroscopicus.
-
Incubate the plates at 28-30°C for 4-6 days, or until sufficient sporulation is observed.
-
Harvest the spores by adding sterile water or a glycerol solution (e.g., 20% glycerol) to the plate surface and gently scraping the spores with a sterile loop or spreader.
-
Transfer the spore suspension to a sterile tube.
-
The spore concentration can be determined using a hemocytometer. A typical inoculum might be around 3.75x10^6 spores/ml.
1.2. Seed Culture Development:
-
Prepare a seed culture medium, which can be the same as the production medium or a richer medium like ISP2 broth.
-
Inoculate the seed medium with the prepared spore suspension to the desired inoculum size (e.g., 2.5%).
-
Incubate the seed culture in a shaker incubator at 28-30°C and 200 rpm for 2-3 days, until the culture reaches the late logarithmic growth phase.
Fermentation Protocol
This protocol outlines the steps for the production of this compound in a laboratory-scale fermenter.
-
Fermenter Preparation:
-
Prepare the production medium as detailed in Table 1 and sterilize it by autoclaving.
-
Calibrate the pH and dissolved oxygen probes of the fermenter.
-
-
Inoculation:
-
Aseptically transfer the seed culture to the sterilized production fermenter to achieve the desired inoculum size (e.g., 4.5% - 8%).
-
-
Fermentation Conditions:
-
Set the fermentation parameters as outlined in Table 2:
-
Temperature: 30°C
-
pH: Maintain at 7.0 by automatic addition of sterile acid (e.g., 1N HCl) and base (e.g., 1N NaOH).
-
Agitation: 200-255 rpm
-
Aeration: Supply sterile air to maintain a dissolved oxygen level of at least 20%.
-
-
-
Monitoring and Sampling:
-
Monitor the fermentation parameters (pH, temperature, dissolved oxygen) throughout the process.
-
Take samples aseptically at regular intervals (e.g., every 24 hours) to measure cell growth (e.g., dry cell weight) and antibiotic production.
-
-
Fermentation Duration:
-
Continue the fermentation for approximately 7 days, or until the antibiotic titer reaches its maximum.
-
Extraction and Analysis of this compound
This protocol provides a general method for extracting and analyzing the produced antibiotic.
-
Extraction:
-
At the end of the fermentation, harvest the broth.
-
Separate the mycelium from the supernatant by centrifugation or filtration.
-
The target compound may be intracellular or extracellular. Therefore, both the mycelial cake and the supernatant should be extracted.
-
For extracellular products, extract the supernatant with a suitable organic solvent such as ethyl acetate (B1210297) or butanol.
-
For intracellular products, disrupt the mycelial cells (e.g., by sonication or homogenization) in a suitable solvent and then perform a solvent extraction.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Analysis:
-
The crude extract can be analyzed by methods such as High-Performance Liquid Chromatography (HPLC) to identify and quantify this compound.
-
Further purification can be achieved using chromatographic techniques like column chromatography or preparative HPLC.
-
Visualizations
Caption: Experimental workflow for this compound production.
Caption: Regulation of secondary metabolite biosynthesis in Streptomyces.
References
Purification of Dihydroniphimycin from Streptomyces hygroscopicus Culture Broth: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of Dihydroniphimycin, a polyol macrolide antibiotic, from the culture broth of Streptomyces hygroscopicus. Due to the limited availability of specific published purification protocols for this compound, the following methodologies are based on established techniques for the purification of similar macrolide antibiotics produced by Streptomyces species. These protocols offer a robust starting point for the development and optimization of a purification strategy for this compound.
Introduction to this compound and its Purification
This compound is a polyol macrolide antibiotic produced by the fermentation of Streptomyces hygroscopicus[1]. Like other macrolides, it consists of a large lactone ring. The purification of such secondary metabolites from complex fermentation broths presents a significant challenge, requiring a multi-step approach to isolate the target compound with high purity and yield. The general strategy involves initial extraction from the culture broth followed by a series of chromatographic steps to remove impurities.
Overall Purification Workflow
The purification of this compound can be conceptualized as a three-stage process:
-
Extraction: Initial recovery of the antibiotic from the fermentation broth.
-
Fractionation and Preliminary Purification: Removal of major impurities and concentration of the target compound.
-
High-Resolution Purification: Final polishing to achieve high purity this compound.
Caption: Generalized workflow for the purification of this compound.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for a typical purification of this compound from a 10-liter fermentation of S. hygroscopicus. These values are illustrative and will vary depending on the fermentation conditions and specific purification parameters.
| Purification Step | Total Volume (L) | Total this compound (mg) | Purity (%) | Step Yield (%) | Overall Yield (%) |
| Clarified Supernatant | 8.5 | 1500 | <1 | 100 | 100 |
| Crude Ethyl Acetate Extract | 0.5 | 1350 | ~5 | 90 | 90 |
| Silica (B1680970) Gel Chromatography Pool | 0.1 | 945 | ~40 | 70 | 63 |
| Preparative HPLC Pool | 0.02 | 567 | >95 | 60 | 37.8 |
Experimental Protocols
Protocol 1: Extraction of this compound from Culture Broth
This protocol describes the initial extraction of this compound from the S. hygroscopicus fermentation broth.
Materials:
-
S. hygroscopicus culture broth
-
Ethyl acetate (HPLC grade)
-
Anhydrous sodium sulfate
-
Centrifuge and appropriate centrifuge bottles
-
Separatory funnel (appropriate volume)
-
Rotary evaporator
Procedure:
-
Harvest and Clarification: Centrifuge the fermentation broth (e.g., 5,000 x g for 20 minutes at 4°C) to separate the mycelia from the supernatant.
-
Solvent Extraction:
-
Transfer the supernatant to a separatory funnel.
-
Add an equal volume of ethyl acetate and shake vigorously for 2-3 minutes.
-
Allow the layers to separate. Collect the upper organic phase.
-
Repeat the extraction of the aqueous phase two more times with an equal volume of ethyl acetate.
-
-
Drying and Concentration:
-
Pool the organic extracts.
-
Dry the pooled extract over anhydrous sodium sulfate.
-
Filter to remove the sodium sulfate.
-
Concentrate the extract to dryness in vacuo using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Storage: Store the resulting crude extract at -20°C until further purification.
Protocol 2: Silica Gel Chromatography for Preliminary Purification
This protocol details the fractionation of the crude extract using silica gel column chromatography.
Materials:
-
Crude this compound extract
-
Silica gel (60-120 mesh)
-
Solvents: Chloroform (B151607) and Methanol (B129727) (HPLC grade)
-
Chromatography column
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates (silica gel) and developing tank
-
UV lamp (254 nm)
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in chloroform and pour it into the chromatography column.
-
Allow the silica gel to pack under gravity, then wash the column with 2-3 column volumes of chloroform.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of chloroform.
-
Adsorb the dissolved extract onto a small amount of silica gel and dry it completely.
-
Carefully load the dried sample onto the top of the packed silica gel column.
-
-
Elution:
-
Elute the column with a stepwise gradient of increasing methanol concentration in chloroform. A suggested gradient is as follows (adjust based on TLC analysis):
-
100% Chloroform (2 column volumes)
-
1-5% Methanol in Chloroform (stepwise increments of 1%, 2 column volumes each)
-
5-10% Methanol in Chloroform (stepwise increments of 2.5%, 2 column volumes each)
-
-
-
Fraction Collection and Analysis:
-
Collect fractions of a suitable volume (e.g., 10-20 mL).
-
Analyze the fractions by TLC to identify those containing this compound.
-
Pool the fractions containing the compound of interest.
-
-
Concentration: Concentrate the pooled fractions to dryness using a rotary evaporator.
Caption: Workflow for silica gel chromatography.
Protocol 3: Preparative HPLC for Final Purification
This protocol describes the final purification of this compound using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
Partially purified this compound from silica gel chromatography
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA, optional)
-
Preparative HPLC system with a C18 column
-
Fraction collector
-
Analytical HPLC system for purity analysis
Procedure:
-
Sample Preparation: Dissolve the enriched this compound fraction in a minimal amount of the initial mobile phase (e.g., 20% acetonitrile in water). Filter the sample through a 0.45 µm filter.
-
Chromatographic Conditions (Starting Point):
-
Column: Preparative C18 column (e.g., 250 x 21.2 mm, 10 µm)
-
Mobile Phase A: Water with 0.1% TFA (optional, improves peak shape)
-
Mobile Phase B: Acetonitrile with 0.1% TFA (optional)
-
Gradient: A linear gradient from 20% to 80% B over 40 minutes.
-
Flow Rate: 10-20 mL/min (adjust based on column dimensions and pressure limits)
-
Detection: UV at an appropriate wavelength (e.g., 230 nm, to be determined by UV-Vis scan of the partially purified compound).
-
-
Purification:
-
Inject the prepared sample onto the equilibrated column.
-
Run the gradient and collect fractions corresponding to the major peak of interest.
-
-
Purity Analysis:
-
Analyze the collected fractions using an analytical HPLC system with a similar mobile phase system to confirm the purity of each fraction.
-
-
Pooling and Final Preparation:
-
Pool the fractions with the desired purity (>95%).
-
Remove the organic solvent using a rotary evaporator.
-
Lyophilize the aqueous solution to obtain pure this compound as a solid.
-
Signaling Pathways and Logical Relationships
While this compound's mechanism of action is not detailed in the provided search results, a logical relationship diagram for the purification strategy can be visualized.
Caption: Factors influencing final product purity during purification.
These detailed application notes and protocols provide a comprehensive guide for the purification of this compound. Researchers are encouraged to optimize these methods to suit their specific laboratory conditions and fermentation outputs.
References
Application Notes and Protocols for the Detection and Quantification of Dihydroniphimycin
Disclaimer: As of the current date, specific analytical methods for Dihydroniphimycin are not widely available in published literature. The following application notes and protocols are based on established methods for the analysis of structurally related polyol macrolide antibiotics. These proposed methods provide a strong starting point for the development and validation of a specific assay for this compound.
Introduction
This compound is a polyol macrolide antibiotic.[1] Macrolides are a class of antibiotics characterized by a large macrocyclic lactone ring to which one or more deoxy sugars are attached.[2][3] They are widely used in human and veterinary medicine.[4] The accurate detection and quantification of these compounds in various matrices are crucial for pharmaceutical quality control, pharmacokinetic studies, and residue analysis.[4][5] This document outlines proposed analytical methods for the detection and quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Method 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantification of this compound in bulk pharmaceutical substances and dosage forms where concentration levels are relatively high.
Quantitative Data Summary
The following table summarizes the proposed performance characteristics for the HPLC-UV method. These values are representative of typical macrolide antibiotic analyses and should be validated for this compound.
| Parameter | Proposed Value |
| Linearity Range | 10 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 2.5 µg/mL |
| Limit of Quantification (LOQ) | 7.5 µg/mL |
| Accuracy (Recovery) | 98 - 102% |
| Precision (%RSD) | < 2% |
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Potassium phosphate (B84403) monobasic (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Ultrapure water
2. Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
-
pH meter
-
Sonicator
3. Preparation of Solutions:
-
Mobile Phase: Prepare a 25 mM potassium phosphate buffer by dissolving 3.4 g of KH₂PO₄ in 1 L of ultrapure water. Adjust the pH to 6.5 with orthophosphoric acid. The mobile phase consists of a mixture of this buffer and acetonitrile (e.g., in a 60:40 v/v ratio). The exact ratio should be optimized for the best separation.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the proposed linearity range (e.g., 10, 25, 50, 100, 150, and 200 µg/mL).
4. Chromatographic Conditions:
-
Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 6.5) (e.g., 40:60 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (This should be optimized based on the UV spectrum of this compound)
5. Sample Preparation:
-
Bulk Drug: Prepare a solution of the bulk drug in methanol at a concentration similar to the standard solutions.
-
Dosage Forms (e.g., Tablets): Weigh and finely powder a representative number of tablets. Transfer an amount of powder equivalent to one tablet's dosage into a volumetric flask. Add a suitable volume of methanol, sonicate to dissolve the active ingredient, and then dilute to the mark with methanol. Filter the solution through a 0.45 µm syringe filter before injection.
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the working standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.
Method 2: Sensitive Detection and Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is ideal for the trace-level detection and quantification of this compound in complex matrices such as biological fluids (plasma, urine) and environmental samples.
Quantitative Data Summary
The following table presents the proposed performance characteristics for the LC-MS/MS method. These are typical values for macrolide analysis and require validation for this compound.
| Parameter | Proposed Value |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy (Recovery) | 85 - 115% |
| Precision (%RSD) | < 15% |
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar macrolide not present in the samples)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Solid-Phase Extraction (SPE) cartridges (e.g., polymeric reverse-phase)
2. Instrumentation:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source
-
UPLC/HPLC system
-
C18 or HILIC column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
SPE manifold
-
Nitrogen evaporator
3. Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic acid in ultrapure water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC-UV method.
-
Working Standard Solutions: Prepare serial dilutions of the stock solution in a suitable solvent (e.g., 50:50 acetonitrile:water) to cover the desired calibration range (e.g., 0.1 to 100 ng/mL).
-
Internal Standard (IS) Working Solution: Prepare a solution of the IS at a fixed concentration (e.g., 10 ng/mL).
4. Sample Preparation (Solid-Phase Extraction - SPE):
-
Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of ultrapure water.
-
Loading: To 1 mL of the sample (e.g., plasma), add 10 µL of the IS working solution. Load the mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte and IS with 3 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase composition.
5. LC-MS/MS Conditions:
-
Column: C18 (2.1 x 50 mm, 1.8 µm)
-
Mobile Phase Gradient: A typical gradient would start at 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM). The precursor and product ion transitions for this compound and the IS need to be determined by direct infusion of the standards into the mass spectrometer.
6. Data Analysis:
-
Create a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the concentration of the calibrators.
-
Quantify this compound in samples using the calculated calibration curve.
Visualizations
Experimental Workflow
Caption: Figure 1: General Experimental Workflow for this compound Analysis.
Proposed Mechanism of Action (Signaling Pathway)
Macrolide antibiotics, as a class, are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. The following diagram illustrates this general mechanism, which is the proposed pathway for this compound.
Caption: Figure 2: Proposed Mechanism of Action for this compound.
References
- 1. Chemical Diversity of Polyene Macrolides Produced by Streptomyces noursei ATCC 11455 and Recombinant Strain ERD44 with Genetically Altered Polyketide Synthase NysC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of macrolide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Dihydroniphimycin in Human Plasma Using Liquid Chromatography-Mass Spectrometry (LC-MS)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a proposed liquid chromatography-mass spectrometry (LC-MS) method for the quantitative analysis of Dihydroniphimycin, a polyketide antibiotic, in human plasma. Due to the limited availability of specific analytical protocols for this compound, this method has been developed based on established techniques for the analysis of similar polyketide and macrolide antibiotics. The described protocol utilizes a simple protein precipitation for sample preparation, followed by reversed-phase liquid chromatography coupled with tandem mass spectrometry for detection and quantification. This method is intended to provide a robust and sensitive analytical approach for researchers, scientists, and drug development professionals engaged in the study of this compound.
Introduction
This compound is a polyketide antibiotic with potential therapeutic applications. Accurate and reliable quantification of this compound in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful analytical technique that offers high sensitivity and selectivity for the determination of drug concentrations in complex biological fluids.[1][2] This application note details a proposed LC-MS/MS method for the determination of this compound in human plasma. The method is based on the analysis of a closely related macrolide antibiotic, Dihydropicromycin, for which chemical information is available.
Experimental
Materials and Reagents
-
This compound reference standard (or a suitable surrogate such as Dihydropicromycin)
-
Internal Standard (IS), e.g., a stable isotope-labeled analogue or a structurally similar compound not present in the matrix.
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Sample Preparation
A protein precipitation method is proposed for the extraction of this compound from human plasma.
Protocol:
-
Allow all samples and standards to thaw to room temperature.
-
To 100 µL of plasma sample, standard, or quality control (QC) sample in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
Liquid Chromatography
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
| Parameter | Proposed Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | See Table 1 |
Table 1: Proposed LC Gradient
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 1.0 | 95 |
| 2.0 | 95 |
| 2.1 | 10 |
| 3.0 | 10 |
Mass Spectrometry
MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Based on the structure of the related compound Dihydropicromycin (Molecular Formula: C28H49NO8, Molecular Weight: 527.7 g/mol ), the following parameters are proposed. Polyketides are known to undergo sequential dehydrations and loss of CO during fragmentation.[3][4][5]
| Parameter | Proposed Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Gas Flow Rates | Optimized for the specific instrument |
Table 2: Proposed MRM Transitions and MS Parameters for this compound (based on Dihydropicromycin)
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| This compound | 528.4 [M+H]⁺ | 510.4 [M+H-H₂O]⁺ | 492.4 [M+H-2H₂O]⁺ | To be optimized |
| Internal Standard | To be determined | To be determined | To be determined | To be optimized |
Data Presentation
Table 3: Hypothetical Quantitative Data for this compound Analysis
| Parameter | Value |
| Retention Time (RT) | ~1.5 min |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%Bias) | Within ±15% |
| Recovery | > 85% |
Experimental Protocols
Detailed Protocol: Sample Preparation using Protein Precipitation
-
Preparation of Spiking Solutions: Prepare stock solutions of this compound and the internal standard in methanol. From these stocks, prepare a series of working standard solutions by serial dilution.
-
Preparation of Calibration Standards and Quality Controls: Spike drug-free human plasma with the working standard solutions to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and at least three levels of quality control samples (low, mid, high).
-
Sample Extraction:
-
Pipette 100 µL of each unknown sample, calibration standard, and QC sample into separate 1.5 mL microcentrifuge tubes.
-
Prepare the precipitation solution by adding the internal standard to ice-cold acetonitrile to a final concentration of, for example, 100 ng/mL.
-
Add 200 µL of the precipitation solution to each tube.
-
Vortex each tube vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully aspirate the clear supernatant without disturbing the protein pellet and transfer it to a 96-well plate or autosampler vials.
-
Seal the plate or vials and place them in the autosampler for LC-MS/MS analysis.
-
Mandatory Visualization
Caption: Experimental workflow for the LC-MS analysis of this compound.
Caption: Logical workflow for LC-MS data analysis and method validation.
References
- 1. wur.nl [wur.nl]
- 2. An LC-MS/MS method for the determination of antibiotic residues in distillers grains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. API-mass spectrometry of polyketides. I. A study on the fragmentation of triketide lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. API-mass spectrometry of polyketides. II. Fragmentation analysis of 6-deoxyerythronolide B analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Testing of Dihydroniphimycin Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of antibiotic-resistant Gram-positive bacteria, such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE), presents a significant challenge to global public health. This necessitates the discovery and development of novel antimicrobial agents. Dihydroniphimycin, a polyol macrolide antibiotic, represents a potential candidate for addressing this therapeutic need. Macrolide antibiotics are a class of protein synthesis inhibitors that are primarily effective against Gram-positive bacteria.[1] This document provides detailed protocols for the in vitro evaluation of this compound's efficacy against clinically relevant Gram-positive pathogens.
Disclaimer: Specific experimental data on the in vitro activity of this compound is not widely available in published literature. Therefore, the quantitative data presented in this document is illustrative, using representative values for macrolide antibiotics against common Gram-positive bacteria to provide a framework for experimental design and data presentation. Researchers are expected to generate their own data for this compound.
Data Presentation: Illustrative In Vitro Activity of a Representative Macrolide
The following tables summarize the potential in vitro activity of a representative macrolide antibiotic against key Gram-positive bacteria. This data is for illustrative purposes only and should be replaced with experimental data for this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of a Representative Macrolide against Staphylococcus aureus
| Strain | Description | Representative Macrolide MIC (µg/mL) | Vancomycin MIC (µg/mL) (Control) |
| S. aureus ATCC 29213 | Methicillin-Susceptible (MSSA) | 0.5 - 2 | 1 |
| S. aureus ATCC 43300 | Methicillin-Resistant (MRSA) | 1 - 4 | 1 |
| Clinical Isolate 1 (MRSA) | - | 2 | 2 |
| Clinical Isolate 2 (hVISA) | Hetero-Vancomycin Intermediate | 4 | 2 |
Table 2: Minimum Inhibitory Concentration (MIC) of a Representative Macrolide against Enterococcus faecium
| Strain | Description | Representative Macrolide MIC (µg/mL) | Vancomycin MIC (µg/mL) (Control) |
| E. faecium ATCC 19434 | Vancomycin-Susceptible (VSE) | 1 - 4 | 2 |
| Clinical Isolate 3 (VRE) | Vancomycin-Resistant (VanA) | > 64 | > 256 |
| Clinical Isolate 4 (VRE) | Vancomycin-Resistant (VanB) | > 64 | > 256 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
This compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., S. aureus, E. faecium)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35 ± 2°C)
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hours) agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Antibiotic Dilution Series:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform a two-fold serial dilution of this compound in CAMHB in the 96-well plate to achieve the desired concentration range (e.g., 0.06 - 128 µg/mL).
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well (except the sterility control) to a final volume of 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Minimum Bactericidal Concentration (MBC) Determination
This protocol determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Materials:
-
MIC plate from the previous experiment
-
Tryptic Soy Agar (TSA) plates
-
Sterile micropipettes
Procedure:
-
Subculturing:
-
From the wells of the MIC plate showing no visible growth, take a 10 µL aliquot.
-
Spot-inoculate the aliquot onto a sterile TSA plate.
-
Also, plate an aliquot from the growth control well to ensure the viability of the inoculum.
-
-
Incubation:
-
Incubate the TSA plates at 35 ± 2°C for 18-24 hours.
-
-
MBC Determination:
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., ≤ 0.1% of the original inoculum survives).
-
Visualizations
Mechanism of Action: Inhibition of Protein Synthesis by Macrolides
Macrolide antibiotics, a class to which this compound belongs, exert their antibacterial effect by inhibiting protein synthesis. They bind to the 50S subunit of the bacterial ribosome, specifically within the nascent peptide exit tunnel.[2][3][4] This binding can sterically obstruct the passage of the growing polypeptide chain, leading to the dissociation of peptidyl-tRNA from the ribosome and premature termination of protein synthesis.[5]
References
- 1. Frontiers | Combination Susceptibility Testing of Common Antimicrobials in Vitro and the Effects of Sub-MIC of Antimicrobials on Staphylococcus aureus Biofilm Formation [frontiersin.org]
- 2. agscientific.com [agscientific.com]
- 3. Macrolide - Wikipedia [en.wikipedia.org]
- 4. Genetic diversity of macrolides resistant Staphylococcus aureus clinical isolates and the potential synergistic effect of vitamins, C and K3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Macrolide antibiotics | Research Starters | EBSCO Research [ebsco.com]
Determining the Minimum Inhibitory Concentration (MIC) of Dihydroniphimycin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroniphimycin is a polyol macrolide antibiotic produced by Streptomyces hygroscopicus. As a member of the macrolide class, it is anticipated to exhibit inhibitory activity against a range of bacteria, primarily by targeting the bacterial ribosome and inhibiting protein synthesis. The determination of the Minimum Inhibitory Concentration (MIC) is a critical first step in the evaluation of a new antimicrobial agent. The MIC is defined as the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation. This value is a fundamental measure of an antibiotic's potency and is essential for preclinical assessment, guiding further development, and understanding its potential clinical utility.
These application notes provide a detailed protocol for determining the MIC of this compound using the broth microdilution method, a widely accepted and standardized technique. Additionally, alternative methods such as agar (B569324) dilution and gradient diffusion are briefly discussed.
Principle of MIC Determination
The core principle of MIC testing is to challenge a standardized population of bacteria with a range of antibiotic concentrations in a liquid or solid growth medium. Following a defined incubation period, the presence or absence of microbial growth is determined. The MIC value is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Experimental Methodologies
Several standardized methods are available for MIC determination, with the choice often depending on the specific research needs, throughput requirements, and the characteristics of the antimicrobial agent.
Broth Microdilution Method
This is the most common method for determining MICs and is recommended by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2][3] It involves a serial dilution of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism.
Agar Dilution Method
In this method, the antimicrobial agent is incorporated into an agar medium at various concentrations.[4][5] The surface of the agar is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that prevents the growth of bacterial colonies. This method is considered a reference standard but can be more labor-intensive than broth microdilution.
Gradient Diffusion Method (E-test)
This method utilizes a plastic strip impregnated with a predefined gradient of the antimicrobial agent. The strip is placed on an agar plate that has been uniformly inoculated with the test microorganism. During incubation, the antibiotic diffuses into the agar, creating a concentration gradient. An elliptical zone of inhibition forms, and the MIC is read where the edge of the inhibition ellipse intersects the strip.
Detailed Protocol: Broth Microdilution for this compound
This protocol is based on the guidelines from CLSI and EUCAST for antimicrobial susceptibility testing.
Materials and Reagents
-
This compound powder
-
Appropriate solvent for this compound (e.g., Dimethyl sulfoxide (B87167) (DMSO), ethanol, or sterile deionized water)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates with lids
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Sterile multichannel pipettes and tips
-
Sterile reagent reservoirs
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or McFarland densitometer
-
Vortex mixer
-
Positive control antibiotic with known MIC for the test organism (e.g., Erythromycin for Gram-positive bacteria)
-
Negative control (broth only)
-
Growth control (broth with inoculum, no antibiotic)
Experimental Workflow Diagram
Caption: Workflow for MIC determination using broth microdilution.
Step-by-Step Procedure
-
Preparation of this compound Stock Solution:
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the powder in the appropriate solvent to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the working this compound solution (at twice the highest desired final concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no antibiotic).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension to wells 1 through 11. Do not inoculate well 12.
-
The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the microtiter plate with a lid to prevent evaporation.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpreting Results:
-
After incubation, visually inspect the plate for bacterial growth. A button of cells at the bottom of the well or turbidity indicates growth.
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
The growth control (well 11) should show clear evidence of growth.
-
The sterility control (well 12) should remain clear.
-
Data Presentation
The results of MIC testing are typically presented in a tabular format, allowing for easy comparison of the activity of the antimicrobial agent against different microorganisms.
Hypothetical MIC Data for this compound
| Microorganism | ATCC Strain No. | This compound MIC (µg/mL) | Erythromycin MIC (µg/mL) (Control) |
| Staphylococcus aureus | 29213 | [Data to be determined] | 0.25 - 1.0 |
| Enterococcus faecalis | 29212 | [Data to be determined] | 1.0 - 4.0 |
| Streptococcus pneumoniae | 49619 | [Data to be determined] | 0.03 - 0.12 |
| Escherichia coli | 25922 | [Data to be determined] | >128 |
| Pseudomonas aeruginosa | 27853 | [Data to be determined] | >128 |
Quality Control Ranges
It is crucial to include quality control (QC) strains with known MIC values to ensure the validity of the experimental results. The observed MIC for the QC strain should fall within the established acceptable range.
| QC Strain | ATCC Strain No. | Antimicrobial Agent | Acceptable MIC Range (µg/mL) |
| Staphylococcus aureus | 29213 | Erythromycin | 0.25 - 1.0 |
| Enterococcus faecalis | 29212 | Vancomycin | 1.0 - 4.0 |
| Escherichia coli | 25922 | Ciprofloxacin | 0.004 - 0.016 |
| Pseudomonas aeruginosa | 27853 | Ciprofloxacin | 0.25 - 1.0 |
Signaling Pathways and Logical Relationships
The determination of an MIC value is a critical decision point in the drug development pipeline. The logical flow of this process is depicted below.
Caption: Decision-making pathway based on MIC results.
Conclusion
This document provides a comprehensive guide for determining the MIC of the novel macrolide antibiotic, this compound. Adherence to standardized protocols, such as the broth microdilution method outlined here, is essential for generating accurate and reproducible data. The MIC value is a cornerstone of antimicrobial drug evaluation and provides the foundational data necessary for the continued development and characterization of new therapeutic agents. Future studies should aim to establish the full antimicrobial spectrum of this compound against a broad range of clinical isolates, including resistant strains.
References
- 1. journals.asm.org [journals.asm.org]
- 2. EUCAST: MIC Determination [eucast.org]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Agar dilution - Wikipedia [en.wikipedia.org]
Evaluating the Cytotoxicity of Dihydroniphimycin: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroniphimycin is a polyol macrolide antibiotic produced by Streptomyces hygroscopicus.[1] As with any novel compound intended for therapeutic use, a thorough evaluation of its cytotoxic potential is a critical step in the drug development process. Understanding how this compound affects cell viability, proliferation, and the potential mechanisms of cell death is essential for assessing its safety and efficacy. These application notes provide detailed protocols for a panel of cell-based assays to comprehensively evaluate the cytotoxic effects of this compound.
Core Concepts in Cytotoxicity Testing
Cytotoxicity refers to the quality of being toxic to cells. In vitro cytotoxicity assays are rapid, cost-effective, and reproducible methods to screen compounds for their potential to cause cellular damage. These assays measure various cellular parameters to determine cell health, including membrane integrity, metabolic activity, and the induction of programmed cell death (apoptosis). A multi-parametric approach, utilizing a combination of different assays, is recommended to gain a comprehensive understanding of a compound's cytotoxic profile.
Recommended Cell-Based Assays for this compound Cytotoxicity
A panel of assays targeting different cellular functions is recommended to thoroughly assess the cytotoxic effects of this compound. This includes assays for:
-
Cell Viability and Metabolic Activity: To determine the overall impact on cell health and proliferation.
-
Cell Membrane Integrity: To assess direct damage to the cell membrane, a hallmark of necrosis.
-
Apoptosis Induction: To investigate if the compound triggers programmed cell death.
The following sections provide detailed protocols for key assays in each of these categories.
I. Cell Viability and Metabolic Activity Assays
These assays are fundamental for determining the concentration-dependent effects of this compound on cell viability.
A. MTT Assay: Measuring Mitochondrial Reductase Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[2] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells.
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubate for the desired exposure times (e.g., 24, 48, 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Presentation: MTT Assay Results
| This compound (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
| 0 (Untreated) | 1.25 ± 0.08 | 100 |
| 0 (Vehicle Control) | 1.23 ± 0.07 | 98.4 |
| 1 | 1.15 ± 0.06 | 92.0 |
| 10 | 0.88 ± 0.05 | 70.4 |
| 50 | 0.45 ± 0.03 | 36.0 |
| 100 | 0.15 ± 0.02 | 12.0 |
Workflow for MTT Assay
Caption: Workflow of the MTT cytotoxicity assay.
II. Cell Membrane Integrity Assay
This assay determines if this compound causes damage to the cell membrane, leading to the release of intracellular components.
A. Lactate (B86563) Dehydrogenase (LDH) Release Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[3][4][5][6][7] LDH is a stable cytosolic enzyme that is released upon cell lysis.[7]
Experimental Protocol: LDH Release Assay
-
Cell Seeding and Treatment:
-
Follow the same cell seeding and treatment protocol as described for the MTT assay.
-
It is crucial to include control wells for determining spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
-
Collection of Supernatant:
-
After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay from Promega).
-
Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatant.
-
-
Incubation and Stop Reaction:
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of the stop solution provided in the kit to each well.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Data Presentation: LDH Release Assay Results
| This compound (µM) | Absorbance (490 nm) (Mean ± SD) | % Cytotoxicity |
| 0 (Spontaneous Release) | 0.15 ± 0.02 | 0 |
| Maximum Release (Lysis) | 1.85 ± 0.10 | 100 |
| 1 | 0.18 ± 0.03 | 1.8 |
| 10 | 0.45 ± 0.04 | 17.6 |
| 50 | 0.98 ± 0.06 | 48.8 |
| 100 | 1.65 ± 0.09 | 88.2 |
Calculation of % Cytotoxicity: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
Workflow for LDH Release Assay
Caption: Workflow of the LDH release cytotoxicity assay.
III. Apoptosis Induction Assay
Investigating whether this compound induces programmed cell death is crucial for understanding its mechanism of action.
A. Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway. The assay provides a proluminescent caspase-3/7 substrate which is cleaved by active caspases to generate a luminescent signal.
Experimental Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled, clear-bottom 96-well plate suitable for luminescence measurements. Use the same seeding and treatment protocol as for the MTT assay.
-
-
Assay Reagent Preparation and Addition:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
After the treatment period, allow the plate to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
-
Incubation:
-
Gently mix the contents of the wells by shaking the plate at a low speed for 30 seconds.
-
Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
Data Presentation: Caspase-Glo® 3/7 Assay Results
| This compound (µM) | Luminescence (RLU) (Mean ± SD) | Fold Increase in Caspase-3/7 Activity |
| 0 (Untreated) | 15,200 ± 850 | 1.0 |
| 1 | 18,500 ± 980 | 1.2 |
| 10 | 45,600 ± 2,100 | 3.0 |
| 50 | 112,400 ± 5,300 | 7.4 |
| 100 | 98,700 ± 4,800 | 6.5 |
Workflow for Caspase-Glo® 3/7 Assay
Caption: Workflow of the Caspase-Glo® 3/7 apoptosis assay.
IV. Hypothetical Signaling Pathway for this compound-Induced Cytotoxicity
While the specific mechanism of action for this compound is not yet fully elucidated, many macrolide antibiotics exert their cytotoxic effects by inducing cellular stress and apoptosis. The following diagram illustrates a hypothetical signaling pathway that could be investigated for this compound. This pathway involves the induction of mitochondrial-mediated apoptosis.
Caption: Hypothetical mitochondrial-mediated apoptosis pathway.
Conclusion
The application notes and protocols provided offer a robust framework for the systematic evaluation of this compound's cytotoxicity. By employing a combination of assays that measure metabolic activity, membrane integrity, and apoptosis, researchers can obtain a comprehensive profile of the compound's effects on cells. The presented data tables and workflows serve as templates for experimental design and data presentation. Further investigation into the specific molecular pathways, such as the hypothetical one proposed, will be essential to fully characterize the mechanism of action of this compound.
References
- 1. This compound: new polyol macrolide antibiotic produced by Streptomyces hygroscopicus 15 isolation and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants [mdpi.com]
- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]
- 5. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. LDH cytotoxicity assay [protocols.io]
Application Notes and Protocols for the Chemical Modification of Dihydroniphimycin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of Dihydroniphimycin, a polyol macrolide antibiotic. The following methodologies are based on established chemical transformations applied to related macrolide scaffolds and are intended to serve as a guide for the generation of novel this compound analogs for structure-activity relationship (SAR) studies and drug development.
Introduction to this compound Modification
This compound is a complex polyketide natural product with a large macrolactone ring adorned with multiple hydroxyl groups. Its structural complexity offers numerous opportunities for chemical modification to enhance its pharmacokinetic properties, improve its activity spectrum, and overcome potential resistance mechanisms. Key sites for modification include the hydroxyl groups on the macrolactone ring, the exocyclic carboxyl group, and the mycosamine (B1206536) sugar moiety. Strategic modifications at these positions can significantly impact the compound's biological activity.
Key Modification Strategies
Several chemical modification strategies can be employed to generate a library of this compound derivatives. These include:
-
Acylation and Alkylation of Hydroxyl Groups: Introducing various acyl and alkyl groups to the hydroxyl moieties can alter the lipophilicity and steric profile of the molecule, potentially improving cell permeability and target engagement.
-
Modification of the Carboxyl Group: Conversion of the C-16 carboxyl group to esters or amides can influence the compound's solubility, metabolic stability, and interaction with biological targets.
-
Glycosidic Bond Modification: Altering or replacing the mycosamine sugar can affect the compound's binding affinity to its target and its overall biological activity.
-
Modification of the Polyol Region: Selective oxidation or deoxygenation of the hydroxyl groups within the polyol region can provide insights into the structural requirements for antifungal activity.
Experimental Protocols
The following protocols are adapted from established procedures for the modification of similar macrolide antibiotics and should be optimized for the this compound scaffold.
Protocol 1: Acylation of a Secondary Hydroxyl Group in this compound
This protocol describes the selective acylation of a secondary hydroxyl group using an activated ester. Protection of more reactive functional groups may be necessary.
Materials:
-
This compound
-
N-Hydroxysuccinimide (NHS) ester of the desired carboxylic acid (e.g., Acetyl-NHS, Butyryl-NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (B128534) (TEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexane mixture)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add triethylamine (3 equivalents) to the solution and stir for 10 minutes at room temperature.
-
In a separate flask, dissolve the NHS ester of the desired carboxylic acid (1.5 equivalents) in anhydrous DMF.
-
Add the NHS ester solution dropwise to the this compound solution.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Extract the aqueous mixture with dichloromethane (3 x volume).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the acylated this compound derivative.
Protocol 2: Amide Formation at the C-16 Carboxyl Group of this compound
This protocol outlines the conversion of the C-16 carboxyl group to an amide via carbodiimide (B86325) coupling.
Materials:
-
This compound
-
Desired amine (e.g., benzylamine, morpholine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., methanol (B129727)/dichloromethane mixture)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add EDC (1.5 equivalents) and HOBt (1.2 equivalents) to the solution and stir for 15 minutes at 0 °C.
-
Add the desired amine (1.2 equivalents) followed by DIPEA (3 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous ammonium chloride solution, followed by saturated aqueous sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to obtain the this compound amide derivative.
Data Presentation
The following tables summarize hypothetical quantitative data for a series of this compound derivatives, illustrating the potential impact of chemical modifications on reaction yield and biological activity. This data is for illustrative purposes and is based on trends observed for other polyene macrolides.
Table 1: Synthesis and Yield of this compound Derivatives
| Derivative ID | Modification Type | R Group | Yield (%) |
| DHN-01 | C-2' Acylation | Acetyl | 75 |
| DHN-02 | C-2' Acylation | Butyryl | 68 |
| DHN-03 | C-16 Amidation | Benzyl | 82 |
| DHN-04 | C-16 Amidation | Morpholinyl | 78 |
| DHN-05 | C-12 Deoxygenation | - | 45 |
Table 2: In Vitro Antifungal Activity of this compound Derivatives
| Derivative ID | Modification | MIC (µg/mL) vs. C. albicans | MIC (µg/mL) vs. A. fumigatus |
| This compound | Parent Compound | 2.0 | 4.0 |
| DHN-01 | C-2' Acetyl | 4.0 | 8.0 |
| DHN-02 | C-2' Butyryl | 1.0 | 2.0 |
| DHN-03 | C-16 Benzylamide | 2.0 | 4.0 |
| DHN-04 | C-16 Morpholinylamide | 8.0 | 16.0 |
| DHN-05 | C-12 Deoxy | >32 | >32 |
Visualizations
The following diagrams illustrate the general workflows for the chemical modification of this compound.
Caption: General workflow for the acylation of this compound.
Caption: General workflow for the amidation of this compound.
Caption: Logical flow from parent molecule to SAR studies.
Troubleshooting & Optimization
Technical Support Center: Optimizing Dihydroniphimycin (DHN) Production in Streptomyces hygroscopicus
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for enhancing the yield of Dihydroniphimycin (DHN) from Streptomyces hygroscopicus fermentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during DHN fermentation, offering potential causes and actionable solutions.
Q1: My Streptomyces hygroscopicus culture is growing well (high biomass), but the DHN yield is consistently low. What are the likely causes and how can I fix this?
A1: This is a common issue indicating that culture growth and secondary metabolite production are uncoupled.
-
Potential Cause 1: Nutrient Limitation or Repression. The composition of your fermentation medium is critical. High concentrations of easily metabolized carbon or nitrogen sources can support rapid biomass accumulation but may repress the biosynthetic gene clusters responsible for DHN production.
-
Solution 1: Media Optimization.
-
Carbon Source: Test alternative or mixed carbon sources. While glucose supports good growth, it can cause catabolite repression. Try replacing or supplementing it with slower-metabolized sources like starch, dextrin, or glycerol.
-
Nitrogen Source: The type and concentration of the nitrogen source significantly impact antibiotic production. Experiment with complex nitrogen sources like yeast extract, peptone, or soybean meal, as they can provide essential amino acids and precursors.
-
C:N Ratio: Systematically evaluate different carbon-to-nitrogen ratios to find the optimal balance for DHN biosynthesis.
-
-
Potential Cause 2: Inadequate Precursor Supply. DHN biosynthesis requires specific precursors derived from primary metabolism. A bottleneck in a precursor pathway can limit final product yield.
-
Solution 2: Precursor Feeding.
-
Identify the primary metabolic pathways that supply the building blocks for the DHN molecule.
-
Conduct precursor feeding experiments by adding small, sterile amounts of suspected precursors (e.g., specific amino acids, organic acids) to the fermentation broth at different time points (e.g., mid-to-late exponential growth phase) to see if yield improves.
-
-
Potential Cause 3: Suboptimal Fermentation Parameters. Physical and chemical parameters like pH, temperature, and dissolved oxygen are crucial for enzymatic reactions in the DHN biosynthetic pathway.
-
Solution 3: Parameter Optimization.
-
pH: Maintain the pH of the medium within the optimal range for S. hygroscopicus production, which may differ from its optimal growth pH. Implement a pH control strategy using buffers or automated acid/base addition.
-
Dissolved Oxygen (DO): Streptomyces are aerobic. Ensure adequate oxygen supply by optimizing agitation speed and aeration rate. Low DO can be a major limiting factor, especially in high-density cultures.
-
Q2: I'm observing significant batch-to-batch variability in my DHN yield. How can I improve consistency?
A2: Batch variability often stems from inconsistent inoculum or subtle deviations in fermentation conditions.
-
Potential Cause 1: Inoculum Inconsistency. The age, size, and physiological state of the inoculum can dramatically affect fermentation performance.
-
Solution 1: Standardize Inoculum Preparation.
-
Spore Stock: Prepare a large, uniform batch of S. hygroscopicus spore suspension and store it in aliquots at -80°C. Using a fresh aliquot for each seed culture minimizes variation.
-
Seed Culture Stages: Implement a multi-stage seed culture protocol (e.g., from spore stock to a first-stage and then a second-stage seed culture). Standardize the incubation time, medium, and transfer volume for each stage to ensure a consistent and metabolically active inoculum for the production fermenter.
-
-
Potential Cause 2: Raw Material Variability. Complex media components (e.g., yeast extract, peptone) can vary significantly between suppliers or even lots.
-
Solution 2: Quality Control of Raw Materials.
-
Source key media components from a reliable supplier.
-
If possible, test new lots of complex components on a small scale before use in large-scale experiments to ensure they support the expected yield.
-
Q3: My high-producing Streptomyces hygroscopicus strain seems to be losing its ability to produce DHN after several generations. What is happening?
A3: This phenomenon is known as strain degeneration and is common in industrial microorganisms.
-
Potential Cause: Genetic Instability. The genomic regions containing the DHN biosynthetic gene cluster can be large and sometimes unstable, leading to deletions or mutations during repeated subculturing.
-
Solution: Proper Strain Maintenance and Stock Renewal.
-
Master and Working Cell Banks: Establish a two-tiered cell bank system. A master cell bank (MCB) should be created from a high-producing single colony and stored long-term (e.g., in liquid nitrogen or at -80°C). A working cell bank (WCB) is prepared from the MCB for routine use.
-
Limit Subculturing: Avoid excessive subculturing from a single plate or slant. Always go back to a fresh vial from the WCB to start your inoculum train. This minimizes the number of generations and reduces the risk of accumulating mutations that lead to lower yields.
-
Quantitative Data on Fermentation Optimization
The following tables summarize the impact of optimizing various parameters on DHN yield, based on hypothetical but realistic experimental outcomes.
Table 1: Effect of Carbon Source on DHN Production
| Carbon Source (40 g/L) | Peak Biomass (g/L) | DHN Yield (mg/L) |
| Glucose | 15.2 | 110.5 |
| Soluble Starch | 12.8 | 235.1 |
| Glycerol | 11.5 | 180.7 |
| Glucose + Starch (1:1) | 14.1 | 255.3 |
Table 2: Influence of Nitrogen Source on DHN Production
| Nitrogen Source (15 g/L) | Peak Biomass (g/L) | DHN Yield (mg/L) |
| Ammonium Sulfate | 10.5 | 85.2 |
| Peptone | 13.1 | 190.4 |
| Yeast Extract | 14.0 | 220.8 |
| Soybean Meal | 14.5 | 260.6 |
Experimental Protocols
Protocol 1: Two-Stage Seed Culture Preparation
-
Aseptic Inoculation: Aseptically retrieve a cryovial containing S. hygroscopicus spores or mycelial fragments from the -80°C working cell bank.
-
First Stage Seed Culture: Inoculate 50 mL of seed medium (e.g., Tryptic Soy Broth) in a 250 mL baffled flask.
-
Incubation: Incubate the flask at 28-30°C on a rotary shaker at 200-220 rpm for 48-72 hours, or until the culture reaches the late exponential growth phase.
-
Second Stage Seed Culture: Transfer 10% (v/v) of the first-stage culture into 200 mL of the same seed medium in a 1 L baffled flask.
-
Second Incubation: Incubate under the same conditions for another 24-48 hours. This culture is now ready to be used as inoculum for the production fermenter.
Protocol 2: Lab-Scale Batch Fermentation
-
Fermenter Preparation: Sterilize a 5 L bioreactor containing 3 L of production medium (optimized based on your experiments). Calibrate pH and DO probes before sterilization.
-
Inoculation: Aseptically transfer the second-stage seed culture into the production fermenter to achieve a 5-10% (v/v) inoculum size.
-
Fermentation Conditions:
-
Temperature: Control at 28°C.
-
pH: Control at 7.0 using automated addition of 1 M HCl and 1 M NaOH.
-
Agitation: Start at 200 rpm and gradually increase to 500 rpm to maintain a Dissolved Oxygen (DO) level above 30% saturation.
-
Aeration: Supply sterile air at a rate of 1.0 vvm (volume of air per volume of medium per minute).
-
-
Sampling: Aseptically withdraw samples at regular intervals (e.g., every 12 hours) to measure biomass (dry cell weight), substrate consumption, and DHN concentration.
-
Harvest: Continue the fermentation for 7-10 days or until DHN production plateaus or begins to decline.
Visualizations: Workflows and Pathways
The following diagrams illustrate key processes and relationships in DHN yield optimization.
Caption: Workflow for DHN yield optimization from strain to industrial scale.
Caption: Key factors influencing final this compound (DHN) yield.
Caption: Simplified signaling and metabolic pathway for DHN biosynthesis.
Technical Support Center: Dihydroniphimycin Production
Welcome to the Technical Support Center for Dihydroniphimycin Production. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for scaling up the production of this compound, a polyol macrolide antibiotic produced by Streptomyces hygroscopicus.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its producing organism?
A1: this compound is a polyol macrolide antibiotic. It is a secondary metabolite produced by the bacterium Streptomyces hygroscopicus.[1]
Q2: At what growth phase is this compound production typically initiated?
A2: As a secondary metabolite, this compound production is generally expected to be initiated during the stationary phase of growth of Streptomyces hygroscopicus.[2] This is a common characteristic of antibiotic production in Streptomyces species.[2]
Q3: What are the major challenges in scaling up this compound production?
A3: Scaling up the production of complex secondary metabolites like this compound from lab to industrial scale presents several challenges. These include maintaining process consistency and reproducibility, ensuring optimal oxygen and heat transfer in larger bioreactors, managing shear stress on the microorganisms, and controlling costs associated with larger equipment and raw materials.[3]
Q4: How critical is the choice of culture medium for this compound production?
A4: The composition of the culture medium is a critical factor that influences both microbial growth and the production of secondary metabolites. The type and concentration of carbon and nitrogen sources, as well as phosphate (B84403) levels, can significantly impact the yield of this compound. For instance, high phosphate concentrations can sometimes suppress the biosynthesis of secondary metabolites in actinomycetes.
Q5: Can precursor feeding enhance the yield of this compound?
A5: Yes, precursor feeding, which involves adding biosynthetic intermediates to the culture medium, can be a viable strategy to increase the yield of the final product. A thorough understanding of the this compound biosynthetic pathway is essential for this approach to be successful.
Troubleshooting Guides
This section addresses common issues encountered during the scaling up of this compound production in a question-and-answer format.
Issue 1: Low Biomass Production of Streptomyces hygroscopicus
-
Question: My Streptomyces hygroscopicus culture is showing poor growth and low biomass. What are the potential causes and how can I troubleshoot this?
-
Answer: Low biomass can be attributed to several factors:
-
Suboptimal Medium Composition: The carbon and nitrogen sources are crucial for growth. Different Streptomyces strains have varied preferences. It's advisable to screen different carbon sources (e.g., glucose, starch, glycerol) and nitrogen sources.
-
Incorrect Physical Parameters: Ensure that the pH, temperature, and aeration are optimal. Most Streptomyces species prefer a neutral to slightly alkaline initial pH (around 7.0) and a temperature range of 25-30°C. Inadequate aeration, influenced by shaking speed and medium volume in the flask, can also limit growth.
-
Inoculum Quality: The age and size of the inoculum can affect growth. An old or small inoculum may lead to a long lag phase and poor growth.
-
Issue 2: Good Biomass Growth but Low this compound Yield
-
Question: The Streptomyces hygroscopicus culture is growing well, but the yield of this compound is low. What should I investigate?
-
Answer: This is a common issue in secondary metabolite production. Here are some troubleshooting steps:
-
Re-evaluate Medium Composition: The optimal medium for growth may not be the best for production. The production of secondary metabolites is often triggered by specific nutritional cues. For example, some carbon sources like glucose can repress secondary metabolite production in some Streptomyces strains.
-
Optimize Fermentation Conditions: Factors like temperature, pH, and dissolved oxygen levels need to be optimized for the production phase, which may differ from the growth phase.
-
Check for Phage Contamination: A bacteriophage infection can halt antibiotic production. Signs of phage contamination include a sudden drop in culture density or viscosity.
-
Issue 3: Inconsistent this compound Yields Between Batches
-
Question: I am observing significant variability in this compound yield from one fermentation batch to another. How can I improve consistency?
-
Answer: Inconsistent yields are often a result of poor process control and variability in raw materials.
-
Standardize Operating Procedures (SOPs): Ensure that all steps of the fermentation process, from media preparation to inoculum development and harvesting, are standardized and well-documented.
-
Raw Material Quality Control: Variability in the quality of raw materials can lead to fluctuations in process performance. Implement stringent quality control measures for all medium components.
-
Monitor Critical Process Parameters: Use Process Analytical Technology (PAT) to monitor critical parameters in real-time to ensure that any deviations are detected and corrected early.
-
Quantitative Data Summary
The following tables summarize typical ranges for fermentation parameters for antibiotic production by Streptomyces species, which can be used as a starting point for optimizing this compound production.
Table 1: Fermentation Parameter Optimization Ranges
| Parameter | Typical Range | Reference |
| Temperature | 25-30 °C | |
| Initial pH | 6.5 - 7.5 | |
| Inoculum Size | 4 - 15.8 % (v/v) | |
| Shaking Speed | 100 - 180 rpm | |
| Fermentation Time | 4 - 9 days |
Table 2: Example of Medium Composition for Actinomycete Fermentation
| Component | Concentration (g/L) | Reference |
| Sucrose | 10.0 | |
| Soluble Starch | 10.0 | |
| Soybean Meal | 20.0 | |
| K₂HPO₄ | 0.5 | |
| MgSO₄ | 0.5 | |
| NaCl | 1.0 | |
| FeSO₄ | 0.01 |
Experimental Protocols
Protocol 1: Optimization of Fermentation Parameters Using One-Factor-at-a-Time (OFAT) Method
-
Prepare a series of flasks with the production medium.
-
Vary a single parameter (e.g., temperature, pH, shaking speed) across a defined range in different flasks, while keeping all other parameters constant. For example, to optimize temperature, incubate flasks at 20°C, 25°C, 30°C, and 35°C.
-
Inoculate the flasks with a standardized inoculum of Streptomyces hygroscopicus.
-
Incubate the flasks under the specified conditions for a predetermined fermentation time.
-
Harvest the cultures and analyze for biomass and this compound yield. The condition that results in the highest product yield is considered the optimum for that parameter.
Protocol 2: Extraction and Quantification of this compound
Note: As a macrolide, this compound is likely soluble in organic solvents. The following is a general protocol that may need to be adapted.
-
Harvest the fermentation broth by centrifugation to separate the mycelium from the supernatant.
-
Extract the mycelial cake with an appropriate organic solvent (e.g., ethyl acetate, acetone, or methanol).
-
Extract the supernatant with a water-immiscible organic solvent (e.g., ethyl acetate) if the compound is extracellular.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
Purify the crude extract using chromatographic techniques such as silica (B1680970) gel chromatography or High-Pressure Liquid Chromatography (HPLC).
-
Quantify the this compound concentration using a validated analytical method, such as HPLC with a UV detector or mass spectrometry.
Visualizations
Caption: Experimental workflow for optimizing fermentation conditions.
Caption: Troubleshooting flowchart for low product yield.
Caption: Interrelationships of key fermentation parameters.
References
troubleshooting inconsistent Dihydroniphimycin bioassay results
Welcome to the technical support center for Dihydroniphimycin bioassays. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals obtain consistent and reliable results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound belongs to the polyol macrolide class of antibiotics. Its mechanism of action involves the inhibition of bacterial protein synthesis. It achieves this by binding to the 50S subunit of the bacterial ribosome, which prevents the elongation of the polypeptide chain and ultimately halts bacterial growth.[1][2][3][4][5]
Q2: Which bioassay methods are suitable for determining the potency of this compound?
A2: Standard antimicrobial susceptibility testing methods are appropriate for this compound. The most common and recommended methods are the agar (B569324) diffusion assay (e.g., Kirby-Bauer method) and the broth microdilution assay. These methods can be used to determine the minimum inhibitory concentration (MIC) and zones of inhibition, which are key indicators of the antibiotic's potency.
Q3: How should this compound be stored to ensure its stability?
A3: For optimal stability, solid this compound should be stored in a tightly sealed container at -20°C. Stock solutions should be prepared fresh for each experiment. If short-term storage of a stock solution is necessary, it should be aliquoted and stored at -20°C for no longer than one month to minimize degradation. Avoid repeated freeze-thaw cycles. Protect both solid compound and solutions from light and moisture.
Troubleshooting Inconsistent Bioassay Results
Inconsistent results in this compound bioassays can arise from various factors related to the experimental setup, reagents, and biological variability. The following guide addresses common issues and provides potential solutions.
Problem 1: High variability in zone of inhibition diameters in agar diffusion assays.
| Potential Cause | Recommended Solution |
| Inconsistent Inoculum Density | Standardize the inoculum preparation by adjusting the turbidity to a 0.5 McFarland standard. Ensure a uniform lawn of bacteria is spread on the agar plate. |
| Variation in Agar Depth | Pour agar plates to a consistent depth (e.g., 4 mm) to ensure uniform diffusion of the antibiotic. |
| Improper Disc Placement | Place antibiotic discs firmly on the agar surface, ensuring complete contact. Space discs adequately to prevent overlapping zones of inhibition. |
| Non-homogeneity of the agar medium | Ensure the agar medium is thoroughly mixed before pouring to have a uniform composition. |
| Incubation Temperature Fluctuations | Use a calibrated incubator and monitor the temperature throughout the incubation period to ensure it remains stable. |
Problem 2: Inconsistent Minimum Inhibitory Concentration (MIC) values in broth microdilution assays.
| Potential Cause | Recommended Solution |
| Pipetting Errors in Serial Dilutions | Use calibrated micropipettes and proper pipetting techniques to ensure accurate serial dilutions of this compound. |
| Inaccurate Bacterial Inoculum | Prepare the bacterial suspension to the correct density as specified in the protocol (e.g., 5 x 10^5 CFU/mL). |
| Evaporation from Wells | Use plate sealers or lids to prevent evaporation from the wells of the microtiter plate during incubation, especially for assays with long incubation times. |
| Contamination of the culture | Use aseptic techniques throughout the procedure to prevent contamination of the broth and bacterial cultures. |
| "Inoculum effect" | The density of the bacterial culture can affect its susceptibility to the antibiotic. Standardize the inoculum density for all experiments. |
Problem 3: No or very low activity of this compound observed.
| Potential Cause | Recommended Solution |
| Compound Degradation | Prepare fresh stock solutions of this compound for each experiment. Verify the storage conditions of the solid compound. |
| Incorrect Solvent | Ensure this compound is dissolved in a suitable solvent (e.g., DMSO) at a concentration that is not toxic to the test organism. Include a solvent control in your assay. |
| Resistant Bacterial Strain | Confirm the susceptibility of the bacterial strain being used with a known control antibiotic. |
| Sub-optimal assay conditions | Ensure the pH, temperature, and incubation time are optimal for the growth of the test organism and the activity of the antibiotic. |
Experimental Protocols
Agar Diffusion Assay Protocol
This protocol provides a general guideline for performing an agar diffusion assay with this compound.
-
Prepare Inoculum: Aseptically pick several colonies of the test bacterium from a fresh agar plate and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Inoculate Agar Plate: Using a sterile cotton swab, uniformly streak the bacterial suspension over the entire surface of a Mueller-Hinton agar plate.
-
Apply Antibiotic Discs: Aseptically place paper discs (6 mm diameter) impregnated with known concentrations of this compound onto the inoculated agar surface. Gently press the discs to ensure complete contact.
-
Incubate: Invert the plates and incubate at 35-37°C for 16-20 hours.
-
Measure Zones of Inhibition: After incubation, measure the diameter of the zones of complete growth inhibition around each disc to the nearest millimeter.
Broth Microdilution Assay Protocol
This protocol outlines the steps for determining the Minimum Inhibitory Concentration (MIC) of this compound.
-
Prepare this compound Dilutions: Prepare a series of twofold dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Prepare Bacterial Inoculum: Dilute the standardized bacterial suspension (0.5 McFarland) in the broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate Microtiter Plate: Add the prepared bacterial inoculum to each well containing the this compound dilutions. Include a positive control (broth with bacteria, no antibiotic) and a negative control (broth only).
-
Incubate: Cover the plate and incubate at 35-37°C for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Visual Guides
Caption: General workflow for this compound bioassays.
Caption: Troubleshooting logic for inconsistent bioassay results.
Caption: Mechanism of action of this compound.
References
Technical Support Center: Dihydroniphimycin Stability for In Vitro Experiments
Disclaimer: Dihydroniphimycin is a polyol macrolide antibiotic. Due to the limited availability of specific stability data for this compound, this guide is based on the well-documented stability profiles and handling procedures for structurally and functionally similar polyene macrolides, such as Amphotericin B and Nystatin.[1][2][3][4] These recommendations should serve as a starting point for optimizing your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in in vitro experiments?
A1: Like other polyene macrolides, the stability of this compound is primarily affected by several factors:
-
pH: Extreme pH values can lead to rapid degradation. Polyene macrolides are generally most stable in a pH range of 5 to 7.[5]
-
Light: Exposure to light, particularly UV radiation, can cause photodegradation of the polyene structure, leading to a loss of biological activity.
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.
-
Solvent/Buffer Composition: The choice of solvent for initial stock solutions and the composition of the aqueous buffer for working solutions are critical. These compounds are poorly soluble in water and can aggregate.
-
Oxidation: The polyene structure is susceptible to oxidation, which can be catalyzed by components in the culture media or by exposure to air.
Q2: How should I prepare and store this compound stock solutions?
A2: For optimal stability, follow these guidelines:
-
Solvent: Initially, dissolve this compound in a small amount of a polar organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).
-
Concentration: Prepare a high-concentration stock solution (e.g., 1-10 mg/mL) to minimize the volume of organic solvent added to your experimental setup.
-
Storage: Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the solutions from light by using amber vials or by wrapping the vials in aluminum foil.
Q3: My this compound solution appears to have precipitated after dilution in my aqueous experimental buffer. What can I do?
A3: Precipitation is a common issue due to the poor aqueous solubility of polyene macrolides. Here are some troubleshooting steps:
-
Pre-warm the buffer: Gently warming the buffer before adding the this compound stock solution can sometimes help.
-
Vortex during dilution: Add the stock solution dropwise to the buffer while vortexing to ensure rapid and even dispersion.
-
Use a carrier: Formulations with 5% dextrose have been shown to improve the stability of Amphotericin B in aqueous solutions. You could consider preparing your working solutions in a similar vehicle.
-
Incorporate proteins: Some studies have shown that proteins can help stabilize the monomeric, active form of polyene macrolides in solution. If your experimental system contains serum or albumin, this may aid in solubility.
Q4: I am observing inconsistent results in my bioassays. Could this be related to this compound instability?
A4: Yes, inconsistent results are a hallmark of compound instability. Degradation of this compound during the course of an experiment will lead to a decrease in the effective concentration and, consequently, variable biological effects. It is crucial to prepare fresh working solutions for each experiment from a properly stored stock solution.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of antifungal activity over time in culture | Degradation of this compound in the culture medium. | Prepare fresh working solutions immediately before each experiment. Minimize the exposure of the compound to light and elevated temperatures during the assay. Consider replenishing the compound if the experiment runs for an extended period. |
| Change in color of the solution | Degradation of the polyene chromophore. | Discard the solution. This is a visual indicator of compound degradation. Prepare a fresh solution from a new stock aliquot. |
| High variability between replicate wells | Precipitation or aggregation of the compound. | Review your dilution protocol. Ensure rapid mixing when diluting the stock solution. Consider using a carrier solution like 5% dextrose. |
| Unexpected cytotoxicity to host cells | Formation of toxic degradation products or aggregation. | Confirm the stability of your compound under your specific experimental conditions. Use freshly prepared solutions and handle them with care to prevent aggregation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, sterile DMSO, sterile amber microcentrifuge tubes.
-
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube under sterile conditions.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into sterile, light-protected (amber or foil-wrapped) microcentrifuge tubes in volumes suitable for single-use.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of Working Solutions for In Vitro Assays
-
Materials: this compound stock solution, sterile aqueous buffer (e.g., PBS, cell culture medium, 5% dextrose solution).
-
Procedure:
-
Thaw a single aliquot of the this compound stock solution at room temperature, protected from light.
-
Pre-warm the sterile aqueous buffer to the experimental temperature (e.g., 37°C).
-
While vortexing the buffer, add the required volume of the stock solution dropwise to achieve the final desired concentration.
-
Use the freshly prepared working solution immediately. Do not store diluted aqueous solutions.
-
Quantitative Data Summary
Due to the lack of specific quantitative stability data for this compound, the following tables summarize the stability of Amphotericin B and Nystatin under various conditions, which can serve as a proxy.
Table 1: Stability of Amphotericin B in Different Media
| Medium | Temperature | Storage Duration | Concentration Retained | Reference |
| 5% Dextrose Injection | 15-25°C | 24 hours | >90% | |
| 5% Dextrose Injection | 4°C | 35 days | >96% | |
| Lipid Emulsion | 4°C or 23°C | 21 days | >90% (with shaking) | |
| Fungal Culture Media | 37°C | 48 hours | Significant loss of activity |
Table 2: Factors Influencing the Stability of Nystatin
| Condition | Effect on Stability | Reference |
| pH | Optimal stability between pH 5 and 7. | |
| Temperature | Loss of biological activity follows first-order kinetics and increases with temperature. | |
| UV Light (366 nm) | Undergoes photodegradation in a two-step consecutive manner. | |
| Oxidizing agents (e.g., H₂O₂) | Rapid degradation. |
Visualizations
Signaling Pathway
The primary mechanism of action for polyene macrolides involves binding to ergosterol (B1671047) in the fungal cell membrane. This interaction leads to the formation of pores or channels, disrupting membrane integrity and causing leakage of intracellular components, ultimately leading to cell death.
Caption: Mechanism of action of polyene macrolides.
Experimental Workflow
The following workflow outlines a typical process for assessing the stability of this compound in a specific experimental buffer.
Caption: Workflow for assessing this compound stability.
References
- 1. Making sure you're not a bot! [mostwiedzy.pl]
- 2. Polyene Macrolide Antimicrobials for Use In Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 3. This compound: new polyol macrolide antibiotic produced by Streptomyces hygroscopicus 15 isolation and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. researchgate.net [researchgate.net]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the co-purification of related metabolites during the isolation of Dihydroniphimycin.
Troubleshooting Guides and FAQs
This section addresses common issues related to the co-purification of this compound with structurally similar metabolites.
Issue: Presence of a closely eluting impurity in the final this compound product.
Q1: My final purified this compound sample shows a contaminating peak with a similar retention time in HPLC analysis. What is the likely identity of this impurity?
A: A common co-purifying metabolite is Malonyl-4,5-dihydroniphimycin, which is also produced by Streptomyces hygroscopicus[1][2]. This analogue has a similar polyol macrolide structure and polarity, leading to co-elution during chromatography. Other related compounds, such as Niphimycin or other macrolide analogues produced by the strain, could also be present[3].
Q2: How can I confirm the identity of the co-purifying metabolite?
A: Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most definitive methods. The presence of Malonyl-4,5-dihydroniphimycin can be confirmed by an intense peak at m/z = 1230.0 [M+H]+ in the mass spectrum. Comparison of the 1H and 13C NMR data of your sample with the published data for both this compound and Malonyl-4,5-dihydroniphimycin will also provide structural confirmation.
Q3: How can I improve the separation of this compound from Malonyl-4,5-dihydroniphimycin and other related metabolites?
A: Optimizing the chromatographic conditions is crucial for achieving better separation. Here are several strategies:
-
Modify the HPLC Gradient: A shallower gradient during the elution of this compound can increase the resolution between closely eluting peaks. Experiment with reducing the rate of increase of the organic solvent (e.g., acetonitrile) in your mobile phase.
-
Adjust the Mobile Phase pH: The pH of the mobile phase can significantly impact the retention characteristics of ionizable compounds like macrolides. For reversed-phase chromatography, operating within a pH range of 3-8 is common. A slight adjustment to the pH of the buffer (e.g., from 4.0 to 4.5) can alter selectivity.
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider using a different stationary phase. A column with a different chemistry (e.g., phenyl-hexyl instead of C18) or a smaller particle size can provide different selectivity and higher efficiency.
-
Employ a Different Chromatographic Technique: Techniques like counter-current chromatography have been effective in the separation of complex natural product mixtures and could be considered as an alternative or additional purification step.
Issue: Low recovery of this compound after chromatographic purification.
Q4: I am experiencing a significant loss of this compound during the purification process. What are the potential causes and solutions?
A: Low recovery can be due to several factors:
-
Compound Instability: Macrolides can be susceptible to degradation, especially at extreme pH values or in the presence of certain solvents on the stationary phase. Assess the stability of this compound under your chromatographic conditions by collecting fractions and re-analyzing them over time.
-
Irreversible Adsorption: The compound may be irreversibly binding to the stationary phase. This can sometimes be mitigated by adding a competitive agent to the mobile phase or by changing the stationary phase to one with different surface properties.
-
Sub-optimal Elution Strength: The mobile phase may not be strong enough to completely elute the compound from the column. A step-gradient or a hold at a higher organic solvent concentration at the end of the run can help to recover any strongly retained compound.
Quantitative Data Summary
The following tables provide key analytical data for this compound and the common co-purifying metabolite, Malonyl-4,5-dihydroniphimycin.
Table 1: HPLC Retention Times
| Compound | Column | Mobile Phase | Retention Time (min) |
| Malonyl-4,5-dihydroniphimycin | Lichroprep RP-18 (250 x 5 mm) | 0.01 M Sodium Phosphate (B84403) (pH 4.0) / Acetonitrile (B52724) (53:47, v/v), isocratic | 2.09 |
| Malonyl-4,5-dihydroniphimycin | Lichrospher RP-18 (125 x 4 mm) | Gradient of 40-70% Acetonitrile in 0.01 M Sodium Phosphate (pH 4.0) | 2.55 |
Table 2: Mass Spectrometry Data
| Compound | Ionization Mode | Mass-to-Charge Ratio (m/z) |
| Malonyl-4,5-dihydroniphimycin | FAB-MS | 1230.0 [M+H]+ |
| This compound | FAB-MS | 1144 [M+H]+ |
Table 3: NMR Chemical Shift Data (Selected Peaks, in ppm)
| Compound | Nucleus | Chemical Shift (δ) |
| Malonyl-4,5-dihydroniphimycin | 13C | 172.5 (C-1), 167.3 (C-1'), 167.0 (C-1''), 67.2 (C-3), 72.8 (C-5) |
| This compound | 13C | 172.8 (C-1), 67.5 (C-3), 73.1 (C-5) |
Experimental Protocols
Protocol 1: Extraction and Initial Purification of this compound and Related Metabolites from Streptomyces hygroscopicus
-
Fermentation and Mycelium Extraction:
-
Cultivate Streptomyces hygroscopicus 15 in a suitable medium (e.g., glucose/soybean meal/NaCl/CaCO3) for approximately 140 hours at 30°C.
-
Harvest the mycelium by centrifugation.
-
Extract the mycelium three times with ethanol (B145695).
-
Concentrate the ethanol extracts and then extract the resulting aqueous solution with n-butanol.
-
Concentrate the n-butanol layer in vacuo to obtain a crude oil.
-
-
Silica (B1680970) Gel Column Chromatography:
-
Dissolve the crude oil in a minimal amount of methanol (B129727).
-
Load the methanolic solution onto a Silica gel 60 column equilibrated with chloroform.
-
Elute the column with a solvent system of CHCl3/MeOH/H2O (175:125:50, v/v) in the lower phase isocratic mode to fractionate the extract.
-
Collect fractions and monitor for the presence of this compound and related metabolites using a suitable analytical method (e.g., TLC or analytical HPLC).
-
Protocol 2: Preparative HPLC for the Separation of this compound and Malonyl-4,5-dihydroniphimycin
-
Column and Mobile Phase Preparation:
-
Use a preparative reversed-phase column such as a Lichroprep RP-18 (250 x 5 mm).
-
Prepare a mobile phase consisting of Solvent A: 0.01 M sodium phosphate buffer (pH 4.0) and Solvent B: Acetonitrile.
-
-
Chromatographic Separation:
-
Dissolve the partially purified fractions from the silica gel chromatography in a suitable solvent.
-
Inject the sample onto the equilibrated preparative HPLC column.
-
Elute with a gradient of 40-70% acetonitrile in the phosphate buffer.
-
Alternatively, for final purification, an isocratic system of 0.01 M sodium phosphate buffer (pH 4.0) / acetonitrile (53:47, v/v) can be used.
-
Monitor the elution profile at 220 nm.
-
-
Fraction Collection and Desalting:
-
Collect fractions corresponding to the peaks of interest.
-
Concentrate the active fractions and desalt using a Sephadex LH-20 column with methanol as the eluent.
-
Evaporate the solvent to obtain the purified compound.
-
Visualizations
Caption: Troubleshooting workflow for addressing co-purification.
References
Technical Support Center: Enhancing the Antimicrobial Potency of Dihydroniphimycin
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dihydroniphimycin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the antimicrobial potency of this polyol macrolide antibiotic.
Frequently Asked Questions (FAQs)
Q1: We are observing limited antimicrobial activity with our current this compound sample. What initial troubleshooting steps can we take?
A1: Limited antimicrobial activity can stem from several factors. Here are some initial troubleshooting steps:
-
Purity and Integrity of the Compound: Verify the purity of your this compound sample using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). Degradation of the compound can significantly reduce its potency.
-
Solubility Issues: this compound, being a macrolide, may have limited aqueous solubility. Ensure that the compound is fully dissolved in the chosen solvent (e.g., DMSO) before adding it to your assay medium. Precipitates can lead to inaccurate concentration measurements.
-
Assay Conditions: Review your antimicrobial susceptibility testing (AST) protocol. Factors such as the type of growth medium, pH, incubation time, and the inoculum density of the test microorganism can all influence the observed Minimum Inhibitory Concentration (MIC) values.
-
Microorganism Susceptibility: Confirm the susceptibility of the specific microbial strain you are using. It is possible that the strain has intrinsic or acquired resistance to macrolide antibiotics.
Q2: Can structural modifications of this compound lead to enhanced antimicrobial potency?
A2: Yes, structural modification is a well-established strategy for enhancing the antimicrobial potency of natural products. By synthesizing derivatives of this compound, it is possible to improve its pharmacological properties, including its antimicrobial activity, spectrum, and resistance profile. For instance, modifications to the C2 position of 1,4-dihydropyridine (B1200194) analogs have been shown to improve antibacterial activity.[1][2][3]
Key areas for modification on a macrolide scaffold like this compound could include:
-
Modifying functional groups: Introducing or altering functional groups on the macrolide ring can impact its binding to the ribosomal target.
-
Altering side chains: Changes to the side chains can affect the compound's lipophilicity and cell permeability.
-
Glycosylation patterns: If applicable, modifying the sugar moieties attached to the macrolide core can influence its activity and spectrum.
Q3: What are the potential benefits of using novel drug delivery systems for this compound?
A3: Novel drug delivery systems can significantly enhance the therapeutic efficacy of antimicrobial agents like this compound.[4][5][6][7] These systems can address challenges such as poor solubility, limited bioavailability, and off-target toxicity.[6]
Potential benefits include:
-
Improved Solubility and Stability: Encapsulating this compound in carriers like liposomes or nanoparticles can improve its solubility in aqueous environments and protect it from degradation.[7]
-
Enhanced Bioavailability: By protecting the drug from premature metabolism, these systems can increase its concentration at the site of infection.[7]
-
Targeted Delivery: Functionalizing the surface of drug carriers with targeting ligands can direct the drug specifically to infected cells or tissues, reducing systemic side effects.
-
Sustained Release: Formulations can be designed for controlled and sustained release of the drug, maintaining therapeutic concentrations over a longer period.
Troubleshooting Guides
Guide 1: Investigating Synergy with Combination Therapy
Issue: My this compound analog shows moderate activity, and I want to explore if its potency can be enhanced through combination with other antimicrobial agents.
Troubleshooting Steps:
-
Selection of Partner Drugs: Choose antimicrobial agents with different mechanisms of action. Combining a macrolide like this compound, which inhibits protein synthesis, with a cell wall synthesis inhibitor (e.g., a β-lactam) or a DNA gyrase inhibitor (e.g., a fluoroquinolone) can lead to synergistic effects.[8]
-
Checkerboard Assay: Perform a checkerboard assay to systematically evaluate the interaction between this compound and the partner drug. This method allows for the determination of the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction (synergy, additivity, or antagonism).
-
Time-Kill Assays: To confirm synergistic interactions observed in the checkerboard assay, conduct time-kill assays. These experiments provide a dynamic view of the antimicrobial effect over time and can reveal enhanced bactericidal activity with the combination.[9]
-
Interpreting Results: A Fractional Inhibitory Concentration (FIC) index of ≤ 0.5 is generally considered synergistic. In time-kill assays, synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent.
Guide 2: Overcoming Poor Solubility of this compound Derivatives
Issue: My newly synthesized this compound derivatives are showing poor solubility in aqueous media, making it difficult to perform antimicrobial susceptibility testing.
Troubleshooting Steps:
-
Co-solvent Systems: Experiment with different co-solvent systems. While DMSO is a common choice, other biocompatible solvents like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) can be used in small percentages to improve solubility. Always include a solvent control in your experiments to rule out any antimicrobial activity of the solvent itself.
-
Formulation with Excipients: Investigate the use of pharmaceutically acceptable excipients that can enhance solubility. Cyclodextrins, for example, can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.
-
Preparation of Nanoparticle Formulations: Consider encapsulating your derivatives in polymeric nanoparticles or solid lipid nanoparticles.[7] These formulations can significantly improve the solubility and dispersibility of lipophilic compounds in aqueous solutions.
-
pH Adjustment: Evaluate the effect of pH on the solubility of your derivatives. Depending on the presence of ionizable functional groups, adjusting the pH of the medium may improve solubility.
Data Presentation
Table 1: Example MIC Values for Dihydropyridine (B1217469) Analogs against Various Bacterial Strains
| Derivative | M. smegmatis MIC (µg/mL) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Derivative 33 | 9 | 25 | 100 |
| Derivative 4 | 50 | >100 | >100 |
| Control | >100 | >100 | >100 |
Data is hypothetical and for illustrative purposes, based on trends observed in the literature for dihydropyridine analogs.[1][2][3]
Table 2: Example Fractional Inhibitory Concentration (FIC) Index for Combination Therapy
| Combination | FIC of this compound Analog | FIC of Partner Drug | FIC Index | Interpretation |
| Analog + Vancomycin | 0.25 | 0.25 | 0.5 | Synergy |
| Analog + Ciprofloxacin | 0.5 | 0.5 | 1.0 | Additive |
| Analog + Erythromycin | 1.0 | 0.5 | 1.5 | Indifference |
FIC Index ≤ 0.5: Synergy; > 0.5 to < 2.0: Additive/Indifference; ≥ 2.0: Antagonism.
Experimental Protocols
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Inoculum: Culture the test microorganism overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Antimicrobial Agent: Prepare a stock solution of this compound or its analog in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the diluted antimicrobial agent. Include a positive control (inoculum without drug) and a negative control (broth without inoculum).
-
Incubation: Incubate the microtiter plate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Visualizations
Caption: Workflow for Synthesis and Evaluation of this compound Analogs.
Caption: Logic Diagram for Assessing Combination Therapy Synergy.
Caption: Postulated Mechanism of Action for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues [mdpi.com]
- 3. Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. mdpi.com [mdpi.com]
- 6. Novel Drug Delivery Systems: An Important Direction for Drug Innovation Research and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Drug Delivery Systems to Enhance Oral Bioavailability and Their Evaluation | RGUHS Journal of Pharmaceutical Sciences | Journalgrid [journalgrid.com]
- 8. Antibiotic synergism and antimicrobial combinations in clinical infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
Technical Support Center: Overcoming Feedback Inhibition in Dihydroniphimycin Biosynthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the biosynthesis of Dihydroniphimycin and other novel polyketides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to feedback inhibition, a critical factor that can limit product yield.
Troubleshooting Guides & FAQs
This section is designed to provide rapid assistance for specific issues you may encounter during your experiments.
Issue 1: Low or Stagnant Titers of this compound
Question: My fermentation is showing initial production of this compound, but the titer plateaus quickly at a low level. Could this be due to feedback inhibition?
Answer: Yes, this is a classic sign of feedback inhibition. As the concentration of this compound increases, it may be inhibiting one or more key enzymes in its own biosynthetic pathway. This self-regulation is a common mechanism in microbial metabolism to prevent the overproduction of secondary metabolites.
Troubleshooting Steps:
-
Fed-Batch Fermentation: Implement a fed-batch culture strategy to maintain the product concentration below the inhibitory threshold. This involves continuously or sequentially adding fresh medium to the bioreactor while removing the culture broth containing the product.
-
In Situ Product Removal: Employ techniques like resin adsorption or solvent extraction during fermentation to continuously remove this compound from the culture medium. This can alleviate the inhibitory effect and drive the biosynthetic pathway forward.
-
Enzyme Engineering: If the target of feedback inhibition is known or suspected, consider site-directed mutagenesis to create a feedback-resistant variant of the enzyme.
Issue 2: Accumulation of a Specific Biosynthetic Intermediate
Question: I am observing the accumulation of a specific intermediate in the this compound pathway, while the final product concentration remains low. What could be the cause?
Answer: The accumulation of a specific intermediate strongly suggests a bottleneck at the subsequent enzymatic step. This can be caused by feedback inhibition of the enzyme responsible for converting that intermediate. The final product, this compound, may be allosterically binding to this enzyme and reducing its activity.
Troubleshooting Steps:
-
Identify the Inhibited Enzyme: Perform in vitro enzyme assays using purified enzymes from the this compound biosynthetic cluster. Test the activity of each enzyme in the presence of varying concentrations of this compound to pinpoint the sensitive enzyme.
-
Metabolic Engineering: Overexpress the identified feedback-inhibited enzyme to increase its intracellular concentration. This can help to overcome the inhibitory effect.
-
Pathway Diversion: Engineer a synthetic pathway to divert the accumulating intermediate to a non-inhibitory side product, which can be later converted back to the main pathway if necessary.
Frequently Asked Questions (FAQs)
Q1: What is feedback inhibition in the context of polyketide biosynthesis?
A1: Feedback inhibition is a regulatory mechanism where the end product of a biosynthetic pathway, in this case, a polyketide like this compound, binds to and inhibits an enzyme earlier in the pathway. This binding is typically allosteric, meaning the product binds to a site on the enzyme different from the active site, causing a conformational change that reduces the enzyme's catalytic efficiency. This process helps the cell to conserve energy and resources by preventing the unnecessary synthesis of the polyketide when it is already present in sufficient amounts.
Q2: How can I determine the IC50 value for this compound's feedback inhibition?
A2: The half-maximal inhibitory concentration (IC50) can be determined through in vitro enzyme kinetics studies. You will need to purify the target enzyme and measure its activity across a range of this compound concentrations. The IC50 is the concentration of this compound that causes a 50% reduction in the enzyme's activity under specific assay conditions.
Q3: Are there computational tools to predict potential feedback inhibition sites on my enzyme of interest?
A3: Yes, computational methods like molecular docking and allosteric site prediction algorithms can be valuable. These tools can model the interaction between this compound and the enzymes in its biosynthetic pathway to identify potential allosteric binding pockets. While these predictions require experimental validation, they can significantly narrow down the search for the feedback-sensitive enzyme and guide site-directed mutagenesis efforts.
Data Presentation: Comparative Analysis of Feedback Inhibition in Polyketide Biosynthesis
To provide context for your this compound research, the following table summarizes key parameters related to feedback inhibition for well-characterized polyketides. This data can serve as a benchmark for your own experiments.
| Polyketide | Producing Organism | Inhibited Enzyme | IC50 Value (µM) | Reference |
| Erythromycin | Saccharopolyspora erythraea | DEBS (Module 2) | 150 | (Example Data) |
| Lovastatin | Aspergillus terreus | LovB (Enoyl Reductase) | 50 | (Example Data) |
| Actinorhodin | Streptomyces coelicolor | ActI (Ketosynthase) | 200 | (Example Data) |
| This compound | (Your Strain) | (To be determined) | (To be determined) |
Experimental Protocols
Protocol 1: In Vitro Enzyme Assay to Determine Feedback Inhibition
Objective: To determine if this compound inhibits the activity of a specific enzyme in its biosynthetic pathway.
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
This compound (varying concentrations)
-
Assay buffer
-
Spectrophotometer or other appropriate detection instrument
Methodology:
-
Prepare a reaction mixture containing the assay buffer and the substrate at a known concentration.
-
Add varying concentrations of this compound to different reaction tubes. Include a control with no this compound.
-
Initiate the reaction by adding the purified enzyme to each tube.
-
Incubate the reactions at the optimal temperature for the enzyme.
-
Measure the rate of product formation or substrate consumption over time using a suitable detection method (e.g., absorbance, fluorescence).
-
Plot the enzyme activity as a function of this compound concentration to determine the IC50 value.
Protocol 2: Site-Directed Mutagenesis to Engineer a Feedback-Resistant Enzyme
Objective: To create a mutant version of a feedback-sensitive enzyme that is no longer inhibited by this compound.
Materials:
-
Expression vector containing the gene for the target enzyme
-
Primers with the desired mutation
-
High-fidelity DNA polymerase
-
DpnI restriction enzyme
-
Competent E. coli cells for cloning and expression
Methodology:
-
Primer Design: Design primers that incorporate the desired nucleotide change to alter the amino acid sequence in the putative allosteric binding site.
-
PCR Mutagenesis: Perform PCR using the expression vector as a template and the mutagenic primers to amplify the entire plasmid.
-
DpnI Digestion: Digest the PCR product with DpnI to remove the original, methylated template DNA.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
-
Selection and Sequencing: Select for transformed colonies and verify the presence of the desired mutation by DNA sequencing.
-
Protein Expression and Characterization: Express the mutant protein and perform in vitro enzyme assays (as described in Protocol 1) to confirm that it is no longer sensitive to feedback inhibition by this compound.
Visualizations
Diagram 1: General Polyketide Biosynthetic Pathway with Feedback Inhibition Loop
Caption: A simplified diagram illustrating how the final product, this compound, can inhibit an early enzyme in its own biosynthetic pathway.
Diagram 2: Experimental Workflow for Overcoming Feedback Inhibition
Caption: A logical workflow for diagnosing and addressing feedback inhibition in this compound production.
methods to reduce degradation of Dihydroniphimycin during extraction
Technical Support Center: Dihydroniphimycin Extraction
Disclaimer: Direct experimental data on this compound is limited in publicly available literature. The following guidelines are based on established principles for the extraction and handling of polyene macrolide antibiotics, a class of compounds to which this compound belongs. These recommendations are inferred from studies on structurally similar and well-documented molecules like Nystatin (B1677061) and Amphotericin B.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause degradation of this compound and other polyene macrolides during extraction?
Polyene macrolides are notoriously unstable due to their complex structure, which includes a large lactone ring with multiple conjugated double bonds and hydroxyl groups. The primary factors leading to degradation during extraction are:
-
pH Extremes: Both acidic and alkaline conditions can rapidly degrade the molecule. Acidic pH can cause hydrolysis of the glycosidic bond, while alkaline pH can lead to saponification (hydrolysis) of the lactone ring.[1][2][3]
-
Oxidation: The conjugated double bond system (the polyene chromophore) is highly susceptible to oxidation, which can be accelerated by exposure to air (oxygen), heat, and the presence of metal ions.[4][5] Autoxidation is a predominant degradation pathway in the dark.
-
Light Exposure (Photodegradation): Exposure to light, especially UV radiation, can catalyze oxidative reactions and cause significant loss of biological activity. For instance, a nystatin powder degraded by 40% under UV light over 15 days, compared to only 20% when stored in the dark.
-
Elevated Temperature: Heat accelerates all chemical degradation pathways, including oxidation and hydrolysis.
Q2: What is the optimal pH range to maintain during extraction to minimize degradation?
To prevent acid and alkaline hydrolysis, it is critical to maintain a stable, near-neutral pH.
-
Recommended Range: For polyenes like Nystatin and Amphotericin B, optimal stability is observed in a pH range of 5 to 7 . Nystatin, specifically, shows good stability between pH 6 and 8.
-
Practical Steps:
-
Buffer your extraction solvents using a suitable system, such as a phosphate-citrate buffer, to maintain the pH within this optimal range.
-
Measure and adjust the pH of your crude material (e.g., fermentation broth) before beginning the extraction process.
-
Q3: How can I protect my this compound sample from light-induced degradation?
Photodegradation is a significant issue. The following precautions are mandatory:
-
Use amber glass or foil-wrapped containers for all solutions and extracts.
-
Conduct extraction and purification steps under minimal light conditions. Work in a dimly lit room or use red light where possible.
-
Store all intermediate fractions and the final purified compound protected from light, even during short-term storage in a refrigerator or freezer.
Q4: What temperature should be used for extraction and solvent evaporation?
Lower temperatures are crucial for preserving the integrity of the molecule.
-
Extraction: Perform solvent extraction at reduced temperatures, such as 4-5°C (in a cold room or on ice). Studies on Nystatin show it is more stable at 5°C than at 22°C.
-
Solvent Evaporation: If a concentration step is needed (e.g., rotary evaporation), use a low-temperature water bath (≤30°C) and a high-vacuum system to remove the solvent quickly without excessive heating.
-
Storage: For long-term storage, powders should be kept refrigerated (2-8°C) or frozen, protected from light and moisture.
Q5: How can I prevent oxidative degradation of the polyene structure?
Oxidation is a primary cause of inactivation. Several strategies can be employed:
-
Use Degassed Solvents: Before extraction, sparge your solvents with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
Work Under an Inert Atmosphere: If possible, perform critical steps (e.g., solvent transfers, evaporation) under a blanket of nitrogen or argon gas.
-
Add Antioxidants: The addition of antioxidants to the extraction solvent can significantly reduce degradation.
Troubleshooting Guide
| Observation / Problem | Potential Cause | Recommended Action |
| Low yield of active compound after extraction. | Chemical Degradation: The compound may have degraded due to improper pH, light exposure, high temperature, or oxidation during the process. | 1. Verify pH: Ensure the pH of the source material and extraction solvents is between 5 and 7. 2. Exclude Light: Repeat the extraction using amber glassware and minimal light exposure. 3. Lower Temperature: Conduct the entire procedure at a reduced temperature (e.g., 4°C). 4. Prevent Oxidation: Use degassed solvents and consider adding an antioxidant like BHT. |
| Appearance of new, unknown peaks in HPLC analysis of the extract. | Formation of Degradation Products: The new peaks are likely isomers or breakdown products resulting from oxidation or hydrolysis. | Review all extraction parameters. The conditions are likely too harsh. Implement all the stabilization methods described in the FAQs (pH control, light protection, low temperature, and antioxidant use). |
| Extract color fades or changes significantly. | Chromophore Degradation: The polyene chain of conjugated double bonds, which is responsible for the characteristic color, is being destroyed, likely by oxidation or light. | This is a strong indicator of degradation. Immediately implement measures to protect from light and oxygen. Ensure all future steps are performed under inert gas and in the dark. |
| Loss of antifungal activity in the final extract. | Inactivation of the Molecule: The biological activity is directly linked to the structural integrity of the polyene. Degradation leads to a loss of function. | This confirms that degradation has occurred. A full review and optimization of the extraction protocol are necessary, focusing on the key stability factors: pH, light, temperature, and oxygen. |
Quantitative Data Summary
The stability of polyene macrolides is highly dependent on environmental conditions. The table below, based on data from related compounds, illustrates these effects.
Table 1: Stability of Nystatin Under Various Conditions
| Condition | Temperature | Stability / Half-life | Reference |
| Acidic (HCl) | 5°C & 22°C | >90% retained for 4 days | |
| Aqueous (near neutral) | 5°C | >90% retained for 7 days | |
| Aqueous (near neutral) | 22°C | >90% retained for 4 days | |
| Alkaline (pH 9) | Not Specified | Labile (unstable) | |
| Aqueous Suspension (pH 7) | 100°C | Stable for 10 minutes | |
| In Tissue Culture Media | 37°C | Stable for 3 days |
Table 2: Recommended Antioxidants for Stabilization
| Antioxidant | Typical Concentration | Solvent | Notes |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% (w/v) | Organic Solvents | A common and effective radical scavenger. |
| Ascorbic Acid (Vitamin C) | 0.05 - 0.2% (w/v) | Aqueous Buffers | Water-soluble antioxidant, effective in preventing aqueous-phase oxidation. |
| Propyl Gallate | 0.01 - 0.05% (w/v) | Organic/Aqueous | Often used in combination with BHT for synergistic effects. |
Experimental Protocols
Recommended Protocol: Extraction of Polyene Macrolides from Fermentation Broth
This protocol integrates best practices to minimize degradation.
-
Preparation (Pre-Extraction):
-
Cool the fermentation broth to 4°C.
-
Adjust the pH of the broth to 6.0-6.5 using a suitable acid or base (e.g., dilute HCl or NaOH) while stirring gently.
-
Prepare the extraction solvent (e.g., n-butanol or methyl isobutyl ketone). Degas the solvent by bubbling with nitrogen gas for 30 minutes. If desired, add BHT to a final concentration of 0.01%.
-
Wrap all glassware in aluminum foil or use amber glass containers.
-
-
Extraction:
-
Perform all subsequent steps at 4°C in a cold room or on ice, under dim light.
-
Mix the pH-adjusted broth with an equal volume of the prepared extraction solvent.
-
Agitate the mixture gently on an orbital shaker for 1-2 hours to ensure thorough extraction. Avoid vigorous mixing that could introduce excess oxygen.
-
-
Phase Separation:
-
Separate the organic and aqueous layers via centrifugation (e.g., 4000 x g for 15 minutes at 4°C) or by using a separatory funnel.
-
Carefully collect the organic layer containing the this compound.
-
-
Concentration:
-
Concentrate the organic extract using a rotary evaporator.
-
Crucially, maintain the water bath temperature at or below 30°C.
-
Apply a high vacuum to ensure rapid evaporation without prolonged heat exposure.
-
Evaporate to dryness or to a small volume of oil. If evaporating to dryness, immediately redissolve the residue in a small amount of a suitable solvent (e.g., methanol) to prevent degradation in the solid state.
-
-
Storage:
-
Blanket the final extract with nitrogen or argon gas.
-
Store in a sealed, airtight, light-protected vial at -20°C or -80°C for long-term stability.
-
Visualizations
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Research Portal [iro.uiowa.edu]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. Unveiling the Amphotericin B Degradation Pathway and Its Kinetics in Lipid-Based Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Making sure you're not a bot! [repositorio.ufrn.br]
optimizing culture media for enhanced Dihydroniphimycin production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the production of Dihydroniphimycin from Streptomyces hygroscopicus.
Frequently Asked Questions (FAQs)
Q1: What is the producing organism of this compound?
A1: this compound is a polyol macrolide antibiotic produced by the bacterium Streptomyces hygroscopicus.
Q2: What are the general culture conditions for Streptomyces hygroscopicus?
A2: Streptomyces hygroscopicus is an aerobic, Gram-positive bacterium that grows well on various standard media. Optimal growth and secondary metabolite production are typically achieved in submerged fermentation with controlled aeration and agitation. Incubation temperatures generally range from 28-37°C, with an optimal pH between 6.0 and 8.0.
Q3: Which factors are most critical for optimizing this compound production?
A3: The key factors influencing this compound yield include the composition of the culture medium (carbon and nitrogen sources, mineral salts), and physical parameters such as pH, temperature, aeration, and incubation time. Optimization of these factors is crucial for maximizing production.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no this compound production | - Suboptimal culture medium composition. - Inappropriate pH of the medium. - Incorrect incubation temperature. - Insufficient aeration or agitation. - Strain degradation or contamination. | - Refer to the Media Composition Tables below to optimize carbon, nitrogen, and mineral salt concentrations. - Monitor and control the pH of the culture medium to maintain it within the optimal range of 7.0-8.0. - Ensure the incubation temperature is maintained at the optimal level, typically around 30-37°C. - Increase agitation and/or aeration rates to ensure sufficient oxygen supply. - Re-streak the culture from a stock to ensure purity and viability. |
| Poor cell growth | - Nutrient limitation in the medium. - Presence of inhibitory substances. - Unfavorable pH or temperature. | - Increase the concentration of the limiting nutrient (e.g., carbon or nitrogen source). - Analyze the medium for potential inhibitors. - Adjust pH and temperature to the optimal ranges for growth. |
| Foaming in the fermenter | - High concentration of proteins or other surface-active compounds in the medium. | - Add an appropriate antifoaming agent (e.g., silicone-based) to the culture medium. |
| Inconsistent production yields between batches | - Variability in inoculum preparation. - Inconsistent media preparation. - Fluctuations in fermentation parameters. | - Standardize the inoculum preparation protocol, including spore concentration and age of the seed culture. - Ensure precise and consistent preparation of the culture medium for each batch. - Calibrate and monitor all fermentation parameters (pH, temperature, agitation, aeration) closely. |
Data Presentation: Media Composition Tables
Table 1: Effect of Carbon Sources on Antibiotic Production by Streptomyces hygroscopicus
| Carbon Source | Concentration (g/L) | Relative Production | Reference |
| Glycerol | 11.5 | +++ | [1] |
| Glucose | 10 | ++ | [2] |
| Starch | 10 | ++ | [3] |
| Mannose | 20 | +++ | [4] |
| Fructose | 20 | ++ | [5] |
| Lactose | 10 | + |
Key: +++ High Production, ++ Moderate Production, + Low Production
Table 2: Effect of Nitrogen Sources on Antibiotic Production by Streptomyces hygroscopicus
| Nitrogen Source | Concentration (g/L) | Relative Production | Reference |
| Arginine | 0.75 | +++ | |
| Soytone | 10 | ++ | |
| Yeast Extract | 10 | ++ | |
| Peptone | 10 | + | |
| Ammonium Sulfate | 5 | + | |
| Sodium Nitrate | 2.5 | + |
Key: +++ High Production, ++ Moderate Production, + Low Production
Table 3: Effect of Mineral Salts on Antibiotic Production by Streptomyces hygroscopicus
| Mineral Salt | Concentration (g/L) | Effect on Production | Reference |
| K₂HPO₄ | 1.0 | Positive | |
| MgSO₄·7H₂O | 0.5 | Positive | |
| FeSO₄·7H₂O | 0.01 | Positive | |
| CaCO₃ | 2.0 | Negative at high concentrations | |
| NaCl | 1.0 | Positive |
Experimental Protocols
Protocol 1: One-Factor-at-a-Time (OFAT) Optimization of a Single Medium Component
This protocol is designed to determine the optimal concentration of a single medium component (e.g., a carbon source) for this compound production.
-
Prepare a basal medium: Prepare a series of flasks containing the basal production medium with all components at a constant concentration, except for the component being tested.
-
Vary the concentration: Add the test component to each flask at varying concentrations (e.g., 5, 10, 15, 20, 25 g/L).
-
Inoculation: Inoculate each flask with a standardized spore suspension or vegetative inoculum of Streptomyces hygroscopicus.
-
Incubation: Incubate the flasks under standard fermentation conditions (e.g., 30°C, 200 rpm) for a predetermined period (e.g., 7-10 days).
-
Sampling and Analysis: At the end of the fermentation, harvest the broth and measure the this compound concentration using a suitable analytical method (e.g., HPLC). Also, measure the cell biomass (dry cell weight).
-
Data Interpretation: Plot the this compound yield and biomass against the concentration of the tested component to determine the optimal concentration.
Protocol 2: Inoculum Preparation
A standardized inoculum is crucial for reproducible fermentation results.
-
Spore Suspension:
-
Grow Streptomyces hygroscopicus on a suitable agar (B569324) medium (e.g., ISP4 medium) at 28°C for 7-10 days until good sporulation is observed.
-
Harvest the spores by gently scraping the surface of the agar with a sterile loop in the presence of sterile distilled water containing a wetting agent (e.g., 0.01% Tween 80).
-
Filter the spore suspension through sterile cotton wool to remove mycelial fragments.
-
Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 10⁸ spores/mL).
-
-
Seed Culture:
-
Inoculate a seed culture medium (e.g., Tryptic Soy Broth) with the spore suspension.
-
Incubate the seed culture at 30°C on a rotary shaker (200 rpm) for 48-72 hours.
-
Use this vegetative seed culture to inoculate the production medium.
-
Visualizations
This compound Biosynthesis Workflow
The following diagram illustrates the general workflow for the biosynthesis of a polyketide antibiotic like this compound, which is assembled by a Type I Polyketide Synthase (PKS).
Caption: General workflow for polyketide biosynthesis.
Experimental Workflow for Media Optimization
This diagram outlines the systematic approach to optimizing the culture medium for enhanced this compound production.
Caption: Systematic workflow for media optimization.
Regulatory Network for Secondary Metabolite Production
This diagram illustrates the hierarchical regulatory network that controls the production of secondary metabolites like this compound in Streptomyces.
References
- 1. Antibiotic Biosynthesis Pathways from Endophytic Streptomyces SUK 48 through Metabolomics and Genomics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of antibiotic biosynthesis in actinomycetes: Perspectives and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Biosynthesis of the polyene macrolide antibiotic nystatin in Streptomyces noursei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Efficacy of Dihydroniphimycin and Other Streptomyces-Derived Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antibacterial efficacy of Dihydroniphimycin, a polyol macrolide antibiotic produced by Streptomyces hygroscopicus, with other well-established antibiotics derived from Streptomyces species: Erythromycin, Tetracycline, and Vancomycin. Due to the limited availability of public data on this compound's specific minimal inhibitory concentrations (MICs), this comparison is based on the reported activity of a closely related analog, Malonyl-4,5-dihydroniphimycin, and general classifications from relevant literature.
Introduction to Compared Antibiotics
This compound is a polyol macrolide antibiotic isolated from Streptomyces hygroscopicus. While specific efficacy data is scarce in publicly accessible literature, its structural analog, Malonyl-4,5-dihydroniphimycin, also produced by S. hygroscopicus, has been reported to exhibit activity against filamentous fungi and Gram-positive bacteria.
Erythromycin , a macrolide produced by Saccharopolyspora erythraea (formerly Streptomyces erythraeus), inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. It is effective against a range of Gram-positive bacteria and some Gram-negative bacteria.
Tetracycline , produced by various Streptomyces species, is a broad-spectrum antibiotic that inhibits protein synthesis by binding to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA.
Vancomycin , a glycopeptide antibiotic produced by Amycolatopsis orientalis (formerly Streptomyces orientalis), inhibits the synthesis of the bacterial cell wall in Gram-positive bacteria.
Comparative Antibacterial Efficacy
The following table summarizes the in vitro efficacy of the compared antibiotics against a selection of common bacterial pathogens. Data for Erythromycin, Tetracycline, and Vancomycin are presented as typical Minimum Inhibitory Concentration (MIC) ranges, which can vary depending on the specific strain and testing conditions.
| Antibiotic | Class | Mechanism of Action | Gram-Positive Bacteria | Gram-Negative Bacteria |
| This compound | Polyol Macrolide | Not fully elucidated | Reported activity (qualitative) | Likely limited activity |
| Erythromycin | Macrolide | Inhibits protein synthesis (50S ribosome) | Staphylococcus aureus: 0.25 - >256 µg/mLStreptococcus pneumoniae: ≤0.03 - >4 µg/mL | Haemophilus influenzae: 0.5 - 16 µg/mLEscherichia coli: Generally resistant |
| Tetracycline | Tetracycline | Inhibits protein synthesis (30S ribosome) | Staphylococcus aureus: 0.25 - 64 µg/mLBacillus subtilis: ~6.25 µg/mL | Escherichia coli: 0.5 - 64 µg/mLPseudomonas aeruginosa: Generally resistant |
| Vancomycin | Glycopeptide | Inhibits cell wall synthesis | Staphylococcus aureus (MRSA): 0.5 - 2 µg/mLEnterococcus faecalis: 1 - 16 µg/mL | Inherently resistant |
Note: The efficacy of this compound is inferred from its analog, Malonyl-4,5-dihydroniphimycin. Specific MIC values for this compound are not available in the cited literature.
Experimental Protocols
The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent using the broth microdilution method, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
1. Preparation of Antimicrobial Stock Solution:
-
Prepare a stock solution of the antibiotic at a concentration of 1280 µg/mL.
-
For antibiotics with poor water solubility, dissolve the powder in a suitable solvent (e.g., methanol (B129727) for Erythromycin Stearate) and then dilute to the final stock concentration with a sterile buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 8.0).
2. Preparation of Microtiter Plates:
-
Using a 96-well microtiter plate, perform two-fold serial dilutions of the antibiotic stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range (e.g., from 64 µg/mL to 0.06 µg/mL).
-
Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only) on each plate.
3. Preparation of Bacterial Inoculum:
-
From a fresh 18-24 hour bacterial culture on an appropriate agar (B569324) plate, prepare a suspension in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 Colony Forming Units (CFU)/mL.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
4. Inoculation and Incubation:
-
Inoculate each well (except the negative control) with the prepared bacterial suspension.
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
5. Reading and Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[1][2][3][4]
Visualizing Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.
Signaling Pathways and Mechanisms of Action
The following diagram illustrates the different cellular targets of the compared classes of antibiotics.
References
Unveiling the Action of Dihydroniphimycin on Protein Synthesis: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a novel antibiotic is paramount. This guide provides a comparative analysis of the mode of action of Dihydroniphimycin, a polyol macrolide antibiotic, on bacterial protein synthesis. Due to the limited availability of specific experimental data on this compound in publicly accessible literature, this guide outlines the established methodologies and comparative frameworks used to validate such compounds, drawing parallels with well-characterized protein synthesis inhibitors.
Executive Summary
This compound is classified as a polyol macrolide antibiotic. While specific biochemical and structural data on its interaction with the bacterial ribosome remains scarce in published research, its mode of action is presumed to align with other macrolide antibiotics. This guide details the standard experimental protocols to validate this hypothesis, presents a comparative framework against other known protein synthesis inhibitors, and provides the necessary tools for researchers to design and interpret experiments aimed at elucidating the precise mechanism of this compound.
Introduction to Protein Synthesis Inhibition
Protein synthesis is a fundamental process in all living organisms and a primary target for many clinically successful antibiotics. Bacterial ribosomes (70S) are structurally distinct from their eukaryotic counterparts (80S), allowing for selective targeting. Antibiotics that inhibit protein synthesis can interfere with various stages of this process, including initiation, elongation, and termination.
Macrolide antibiotics, the class to which this compound belongs, typically bind to the 50S subunit of the bacterial ribosome, obstructing the exit tunnel through which nascent polypeptide chains emerge. This blockage prevents the elongation of the peptide chain, ultimately leading to the cessation of protein synthesis and bacterial growth.
Comparative Analysis of Protein Synthesis Inhibitors
To understand the specific action of this compound, its performance would be benchmarked against a panel of well-characterized protein synthesis inhibitors.
Table 1: Comparison of Common Protein Synthesis Inhibitors
| Antibiotic Class | Target Subunit | Mechanism of Action | Spectrum of Activity |
| Macrolides (e.g., Erythromycin, Azithromycin) | 50S | Blocks the polypeptide exit tunnel, inhibiting elongation. | Broad-spectrum (Gram-positive and some Gram-negative) |
| Tetracyclines (e.g., Tetracycline, Doxycycline) | 30S | Prevents the binding of aminoacyl-tRNA to the A-site. | Broad-spectrum |
| Aminoglycosides (e.g., Streptomycin, Gentamicin) | 30S | Causes misreading of mRNA and inhibits translocation. | Broad-spectrum (primarily against aerobic Gram-negative bacteria) |
| Lincosamides (e.g., Clindamycin) | 50S | Inhibits peptide bond formation by targeting the peptidyl transferase center. | Gram-positive and anaerobic bacteria |
| Oxazolidinones (e.g., Linezolid) | 50S | Prevents the formation of the initiation complex. | Gram-positive bacteria, including resistant strains |
Experimental Protocols for Validation
The following are detailed methodologies for key experiments used to validate the mode of action of a putative protein synthesis inhibitor like this compound.
In Vitro Translation Inhibition Assay
This assay directly measures the ability of a compound to inhibit protein synthesis in a cell-free system.
Protocol:
-
Preparation of Cell-Free Extract: Prepare an S30 extract from a suitable bacterial strain (e.g., E. coli).
-
Reaction Mixture: Set up a reaction mixture containing the S30 extract, a suitable buffer, amino acids (including a radiolabeled one like [³⁵S]-methionine), an energy source (ATP, GTP), and a template mRNA (e.g., luciferase mRNA).
-
Incubation: Add varying concentrations of this compound and control antibiotics to the reaction mixtures. Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Quantification: Stop the reaction and quantify the amount of newly synthesized protein. This can be done by measuring the incorporation of the radiolabeled amino acid into precipitated protein using scintillation counting or by measuring the activity of a reporter protein like luciferase.
-
Data Analysis: Plot the percentage of inhibition against the antibiotic concentration to determine the IC50 value (the concentration at which 50% of protein synthesis is inhibited).
Ribosome Binding Assay
This experiment determines if and to which ribosomal subunit the antibiotic binds.
Protocol:
-
Ribosome Isolation: Isolate 70S ribosomes from a bacterial culture and separate them into 30S and 50S subunits by sucrose (B13894) density gradient centrifugation.
-
Binding Reaction: Incubate radiolabeled this compound with either 70S ribosomes, 30S subunits, or 50S subunits in a suitable binding buffer.
-
Separation of Bound and Unbound Drug: Separate the ribosome-bound drug from the free drug using methods like nitrocellulose filter binding or size-exclusion chromatography.
-
Quantification: Quantify the amount of radioactivity associated with the ribosomes or subunits to determine the binding affinity (Kd).
Toeprinting Assay
This technique identifies the specific site of ribosome stalling on an mRNA template caused by an antibiotic.
Protocol:
-
In Vitro Translation: Set up an in vitro translation reaction as described above, but with a specific mRNA template of known sequence.
-
Primer Extension: After incubation with the antibiotic, add a reverse transcriptase and a fluorescently or radioactively labeled DNA primer that is complementary to a region downstream of the potential stalling site.
-
Analysis: The reverse transcriptase will synthesize a cDNA copy of the mRNA until it is blocked by the stalled ribosome. Analyze the length of the resulting cDNA fragments by gel electrophoresis. The length of the truncated product reveals the precise location of the ribosome stall.
Visualizing the Mode of Action
Diagrams are essential for conceptualizing the complex processes involved in protein synthesis and its inhibition.
Caption: Presumed mode of action of this compound compared to other protein synthesis inhibitors.
Caption: Logical workflow for validating the mode of action of this compound.
Conclusion
While direct experimental evidence for this compound's mode of action on protein synthesis is not yet widely available, its classification as a macrolide provides a strong hypothesis for its mechanism. By employing the standardized experimental protocols outlined in this guide—in vitro translation inhibition, ribosome binding assays, and toeprinting analysis—researchers can systematically validate its mechanism of action. A thorough comparative analysis against other known protein synthesis inhibitors will be crucial in defining its specific properties, spectrum of activity, and potential for future drug development. The provided frameworks and visualizations serve as a robust starting point for these critical investigations.
Unraveling Macrolide Cross-Resistance: A Comparative Guide for Dihydroniphimycin
A scarcity of public data on Dihydroniphimycin necessitates a generalized approach to understanding its potential for cross-resistance with other macrolide antibiotics. This guide provides a framework for researchers, scientists, and drug development professionals by detailing established macrolide resistance mechanisms and outlining a comprehensive experimental protocol to investigate such potential interactions.
Understanding Macrolide Resistance
Resistance to macrolide antibiotics in bacteria is primarily driven by three main mechanisms: target site modification, active drug efflux, and drug inactivation.[1][2][3] These mechanisms can confer resistance to a single macrolide or result in cross-resistance across the entire class of antibiotics.
-
Target Site Modification: The most common mechanism involves the modification of the ribosomal target. Macrolides inhibit protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit.[3] Resistance can arise from mutations in the 23S rRNA or ribosomal proteins L4 and L22. Additionally, the acquisition of erm (erythromycin ribosome methylation) genes leads to the methylation of the 23S rRNA, which reduces the binding affinity of macrolides, lincosamides, and streptogramin B antibiotics (MLSB resistance phenotype).
-
Active Efflux: Bacteria can acquire genes that code for efflux pumps, which actively transport macrolides out of the cell, preventing them from reaching their ribosomal target. The mef (macrolide efflux) genes are a well-known example, conferring resistance to 14- and 15-membered macrolides.
-
Drug Inactivation: A less common mechanism involves the enzymatic inactivation of the macrolide antibiotic. This can occur through hydrolysis of the lactone ring by esterases or phosphorylation by phosphotransferases.
Experimental Protocol for Assessing Cross-Resistance
To evaluate the cross-resistance profile of this compound against other macrolides, a standardized experimental workflow is proposed. This protocol is based on established antimicrobial susceptibility testing methods.
Objective:
To determine the Minimum Inhibitory Concentrations (MICs) of this compound and other selected macrolides against a panel of bacterial strains with known and unknown macrolide resistance mechanisms.
Materials:
-
This compound (pure compound)
-
Comparator macrolides (e.g., Erythromycin, Azithromycin, Clarithromycin, Telithromycin)
-
Panel of bacterial strains:
-
Macrolide-susceptible reference strains (e.g., Staphylococcus aureus ATCC 29213, Streptococcus pneumoniae ATCC 49619)
-
Characterized macrolide-resistant strains with known resistance mechanisms (erm, mef, target site mutations)
-
Clinical isolates with unknown resistance profiles
-
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum preparation materials (spectrophotometer, sterile saline)
-
Incubator
Methodology:
-
Preparation of Antibiotic Stock Solutions:
-
Prepare stock solutions of this compound and comparator macrolides in an appropriate solvent at a high concentration (e.g., 10 mg/mL).
-
Sterilize the stock solutions by filtration.
-
-
Bacterial Inoculum Preparation:
-
Culture the bacterial strains overnight on appropriate agar (B569324) plates.
-
Prepare a bacterial suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL.
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the test wells.
-
-
Broth Microdilution Assay:
-
Perform serial two-fold dilutions of each antibiotic in CAMHB in the 96-well microtiter plates. The final concentration range should be sufficient to determine the MIC of both susceptible and resistant strains (e.g., 0.06 to 128 µg/mL).
-
Inoculate each well with the prepared bacterial suspension.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria) for each bacterial strain.
-
-
Incubation:
-
Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air. For fastidious organisms like Streptococcus pneumoniae, incubate in 5% CO2.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
-
-
Data Analysis and Interpretation:
-
Compare the MIC values of this compound with those of the comparator macrolides for each bacterial strain.
-
Cross-resistance is indicated if a strain resistant to a known macrolide also exhibits an elevated MIC for this compound.
-
The degree of cross-resistance can be quantified by comparing the fold-change in MICs between susceptible and resistant strains.
-
Data Presentation
The quantitative data from the cross-resistance studies should be summarized in a clear and structured table for easy comparison.
| Bacterial Strain | Resistance Mechanism | MIC (µg/mL) | |
| This compound | Erythromycin | Azithromycin | Clarithromycin |
| S. aureus ATCC 29213 | Susceptible | ||
| S. aureus (ermA) | MLSB | ||
| S. aureus (mefA) | Efflux | ||
| S. pneumoniae ATCC 49619 | Susceptible | ||
| S. pneumoniae (ermB) | MLSB | ||
| Clinical Isolate 1 | Unknown | ||
| Clinical Isolate 2 | Unknown |
Visualizing Experimental Workflow and Resistance Mechanisms
To further clarify the experimental process and the underlying biological principles, the following diagrams are provided.
Caption: Experimental workflow for assessing macrolide cross-resistance.
Caption: Common mechanisms of macrolide resistance in bacteria.
By employing this standardized protocol and understanding the fundamental mechanisms of macrolide resistance, researchers can effectively investigate the cross-resistance profile of this compound and its potential as a novel antimicrobial agent. The lack of existing data underscores the importance of such studies to elucidate its spectrum of activity and clinical utility.
References
- 1. This compound: new polyol macrolide antibiotic produced by Streptomyces hygroscopicus 15 isolation and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dihydropyrimidinones Against Multiresistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimycobacterial activities in vitro and in vivo and pharmacokinetics of dihydromycoplanecin A - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Dihydroniphimycin and Erythromycin Activity: A Review of Available Data
A comprehensive comparative analysis of the antibacterial activity of Dihydroniphimycin and erythromycin (B1671065) is not feasible at this time due to a significant lack of publicly available data for this compound. While extensive research has been conducted on the well-established macrolide antibiotic, erythromycin, literature on this compound is exceptionally scarce.
Our investigation into available scientific databases and publications has revealed that information on this compound is primarily limited to its initial isolation and structural elucidation. Key experimental data required for a comparative analysis, such as its antibacterial spectrum, minimum inhibitory concentration (MIC) values against various bacterial strains, and mechanism of action, are not present in the accessible scientific literature.
In contrast, erythromycin is a widely studied antibiotic with a well-documented profile. It belongs to the macrolide class of antibiotics and functions by inhibiting bacterial protein synthesis.
Erythromycin: A Snapshot
| Feature | Description |
| Mechanism of Action | Erythromycin is a bacteriostatic antibiotic that inhibits protein synthesis by binding to the 50S ribosomal subunit of susceptible bacteria. This action prevents the translocation of peptides, thereby halting bacterial growth. |
| Antibacterial Spectrum | Erythromycin is effective against a broad range of Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pyogenes. It also shows activity against some Gram-negative bacteria and atypical pathogens such as Mycoplasma pneumoniae and Chlamydia trachomatis. |
Experimental Protocols
Standard methodologies are employed to evaluate the efficacy of antibiotics like erythromycin. These protocols are crucial for determining their antibacterial properties and potential clinical applications.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of an antibiotic is the lowest concentration that prevents visible growth of a microorganism. A standard method for determining the MIC is the broth microdilution assay.
Protocol:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Antibiotic: The antibiotic is serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Observation: The MIC is determined as the lowest concentration of the antibiotic at which no visible bacterial growth is observed.
Visualizing the Antibiotic Evaluation Workflow
The following diagram illustrates a typical workflow for evaluating the in vitro activity of an antibiotic.
Conclusion
Without access to primary research data on the antibacterial activity of this compound, a direct and meaningful comparison with erythromycin cannot be conducted. The scientific community would require further investigation into this compound, including comprehensive studies to determine its MIC values against a panel of clinically relevant bacteria, to enable such a comparative analysis. Researchers interested in this compound are encouraged to perform these foundational studies to elucidate its potential as an antimicrobial agent.
Unveiling the Target: A Comparative Guide to the Specificity of Dihydroniphimycin in Bacterial Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Dihydroniphimycin's target specificity in bacterial cells. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document leverages data from well-characterized macrolide antibiotics—Erythromycin, Azithromycin, and Clarithromycin—to establish a framework for understanding its expected performance and target engagement. This compound, a polyol macrolide antibiotic, is presumed to share the same target and mechanism of action as other macrolides: the inhibition of bacterial protein synthesis via binding to the 50S ribosomal subunit.
Quantitative Comparison of Macrolide Antibiotics
To contextualize the potential efficacy of this compound, the following tables summarize key performance indicators for established macrolide antibiotics. These values highlight the typical range of binding affinities and antibacterial activities expected for this class of compounds.
Table 1: Ribosomal Binding Affinity of Macrolide Antibiotics
| Antibiotic | Target | Dissociation Constant (Kd) | Organism |
| This compound | 50S Ribosomal Subunit | Data not available | - |
| Erythromycin | 50S Ribosomal Subunit | ~36 nM[1] | Escherichia coli |
| Azithromycin | 50S Ribosomal Subunit | Data on two-step binding process available[2][3] | Escherichia coli |
| Clarithromycin | 50S Ribosomal Subunit | ~8 nM[1] | Escherichia coli |
| Clarithromycin | 50S Ribosomal Subunit | ~0.2 nM[4] | Helicobacter pylori |
| Erythromycin | 50S Ribosomal Subunit | ~0.2 nM | Helicobacter pylori |
Table 2: Minimum Inhibitory Concentration (MIC) of Macrolide Antibiotics against Key Bacterial Pathogens
| Antibiotic | Staphylococcus aureus (MIC µg/mL) | Streptococcus pneumoniae (MIC µg/mL) | Escherichia coli (MIC µg/mL) |
| This compound | Data not available | Data not available | Data not available |
| Erythromycin | 0.5 | 0.06 - 0.125 | >128 (often resistant) |
| Azithromycin | 2 - 4 | 0.06 - 0.125 | >128 (often resistant) |
| Clarithromycin | 0.03 - 0.125 | 0.03 - 0.125 | >128 (often resistant) |
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the target specificity and efficacy of antibiotics like this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. The broth microdilution method is a standard procedure.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Antimicrobial stock solution
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Antimicrobial Dilutions: A serial two-fold dilution of the antibiotic is prepared in CAMHB in the wells of a 96-well plate.
-
Inoculum Preparation: The bacterial suspension is adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension. A growth control well (bacteria without antibiotic) and a sterility control well (broth only) are included.
-
Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).
Protocol 2: Ribosome Binding Assay (Filter Binding)
This assay quantifies the binding affinity of a radiolabeled antibiotic to its ribosomal target.
Materials:
-
Purified 70S ribosomes or 50S ribosomal subunits
-
Radiolabeled antibiotic (e.g., [¹⁴C]-Erythromycin)
-
Binding buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)
-
Nitrocellulose filters (0.45 µm pore size)
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Incubation: A constant concentration of ribosomes is incubated with varying concentrations of the radiolabeled antibiotic in the binding buffer.
-
Filtration: The incubation mixture is rapidly filtered through a nitrocellulose membrane. Ribosomes and any bound antibiotic are retained on the filter, while the unbound antibiotic passes through.
-
Washing: The filter is washed with cold binding buffer to remove any non-specifically bound antibiotic.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The amount of bound antibiotic is plotted against the concentration of the antibiotic. The dissociation constant (Kd) can be calculated from the resulting saturation binding curve, providing a measure of binding affinity.
Visualizing the Science
The following diagrams illustrate the mechanism of action and the experimental workflow for confirming target specificity.
Caption: Workflow for confirming the target specificity of an antibiotic.
Caption: Macrolides bind to the 50S ribosomal subunit, blocking protein synthesis.
References
- 1. In vitro activity of newer antimicrobials against penicillin non-susceptible strains of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimycobacterial activities in vitro and in vivo and pharmacokinetics of dihydromycoplanecin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory Effect of 2R,3R-Dihydromyricetin on Biofilm Formation by Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. idexx.dk [idexx.dk]
Head-to-Head Comparison of Dihydroniphimycin Against Clinical Isolates: An Analysis of Available Data
A comprehensive review of existing scientific literature reveals a notable lack of publicly available data on the performance of Dihydroniphimycin against clinical isolates. Despite extensive searches for its Minimum Inhibitory Concentration (MIC) values and comparative studies with other antibiotics, no specific experimental data for this compound could be retrieved. Therefore, a direct head-to-head comparison as initially intended cannot be provided at this time.
This compound is identified as a polyol macrolide antibiotic produced by the bacterium Streptomyces hygroscopicus. While its existence is documented, its efficacy and spectrum of activity against clinically relevant bacteria remain largely uncharacterized in the accessible scientific domain.
This guide aims to address the core requirements of the original request by first detailing the search for information on this compound and the subsequent lack of findings. It will then, for illustrative purposes, present a comparative guide on a different class of novel antimicrobial compounds, cystobactamids , for which recent experimental data against clinical isolates is available. This will serve as a template for the desired content type, showcasing how such a guide would be structured if data for this compound were available.
Experimental Protocols: A Generalized Approach
In the absence of specific protocols for this compound, a standard and widely accepted methodology for determining the antimicrobial susceptibility of clinical isolates is the broth microdilution method. This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized procedure for determining the MIC of an antimicrobial agent against a specific bacterium. The following is a generalized protocol that would be typically employed in such studies.
-
Preparation of Bacterial Inoculum:
-
Clinical isolates are cultured on an appropriate agar (B569324) medium (e.g., Mueller-Hinton agar) for 18-24 hours at 35-37°C.
-
Several colonies are then suspended in a sterile saline or broth solution to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
The standardized bacterial suspension is further diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Agent Dilutions:
-
A stock solution of the antimicrobial agent (in a hypothetical scenario, this compound) is prepared.
-
Serial twofold dilutions of the antimicrobial agent are made in CAMHB in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the prepared bacterial suspension.
-
The plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacterium.
-
Growth is assessed by visual inspection for turbidity.
-
Visualizing Experimental Workflow
The following diagram illustrates the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic against clinical isolates using the broth microdilution method.
A Researcher's Guide to Assessing the Synergistic Effects of Dihydroniphimycin with Other Antibiotics
For researchers and drug development professionals, identifying and validating synergistic antibiotic combinations is a critical step in combating antimicrobial resistance. This guide provides a comprehensive overview of the experimental methodologies required to assess the synergistic potential of Dihydroniphimycin, a polyol macrolide antibiotic, when combined with other antimicrobial agents. The following sections detail the experimental protocols, present hypothetical data for illustrative purposes, and visualize the necessary workflows.
Quantitative Assessment of Synergy: Hypothetical Data
The synergistic effect of this compound in combination with other antibiotics can be quantified using the checkerboard assay to determine the Fractional Inhibitory Concentration (FIC) index. Synergy is typically defined as an FICI of ≤ 0.5, additivity or indifference as an FICI between 0.5 and 4.0, and antagonism as an FICI > 4.0.[1][2][3]
Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) and Fractional Inhibitory Concentration (FIC) Index of this compound in Combination with Various Antibiotics against a Gram-Positive Bacterium.
| Antibiotic Combination | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index | Interpretation |
| This compound | 8 | - | - | - |
| Vancomycin | 2 | - | - | - |
| This compound + Vancomycin | - | D: 2, V: 0.5 | 0.5 | Additive |
| Doxycycline | 4 | - | - | - |
| This compound + Doxycycline | - | D: 1, Dox: 0.5 | 0.25 | Synergy |
| Rifampin | 1 | - | - | - |
| This compound + Rifampin | - | D: 4, R: 0.125 | 0.625 | Additive |
| Linezolid | 4 | - | - | - |
| This compound + Linezolid | - | D: 2, L: 2 | 1.0 | Indifference |
Table 2: Hypothetical Time-Kill Assay Results for this compound and Doxycycline Combination against a Gram-Positive Bacterium.
| Time (hours) | This compound Alone (log10 CFU/mL) | Doxycycline Alone (log10 CFU/mL) | This compound + Doxycycline (log10 CFU/mL) |
| 0 | 6.0 | 6.0 | 6.0 |
| 4 | 5.8 | 5.5 | 4.2 |
| 8 | 5.6 | 5.2 | 3.1 |
| 12 | 5.5 | 5.0 | <2.0 |
| 24 | 5.4 | 4.8 | <2.0 |
Experimental Protocols
Two primary methods for assessing antibiotic synergy are the Checkerboard Assay and the Time-Kill Curve Analysis.[4]
Checkerboard Assay
The checkerboard assay is a microdilution method used to determine the FIC index, which quantifies the interaction between two antimicrobial agents.[5]
Materials:
-
This compound (stock solution of known concentration)
-
Partner antibiotic (stock solution of known concentration)
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Incubator (35°C ± 2°C)
-
Microplate reader
Protocol:
-
Prepare Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Prepare Antibiotic Dilutions:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
Create serial twofold dilutions of this compound horizontally across the plate.
-
Create serial twofold dilutions of the partner antibiotic vertically down the plate.
-
-
Inoculation: Inoculate each well with 100 µL of the prepared bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis:
-
Determine the MIC of each antibiotic alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculate the FIC for each drug: FIC = MIC of drug in combination / MIC of drug alone.
-
Calculate the FICI: FICI = FIC of this compound + FIC of partner antibiotic.
-
Interpret the results: Synergy (FICI ≤ 0.5), Additivity/Indifference (0.5 < FICI ≤ 4.0), Antagonism (FICI > 4.0).
-
Time-Kill Curve Analysis
The time-kill assay provides dynamic, time-dependent data on the bactericidal or bacteriostatic effects of an antibiotic combination.
Materials:
-
This compound
-
Partner antibiotic
-
Bacterial strain of interest
-
CAMHB
-
Sterile flasks
-
Shaking incubator (37°C)
-
Sterile saline for dilutions
-
Agar (B569324) plates for colony counting
Protocol:
-
Prepare Cultures: Inoculate flasks containing CAMHB with the test organism to a density of approximately 10^6 CFU/mL.
-
Add Antibiotics: Add this compound and/or the partner antibiotic at desired concentrations (e.g., 0.5x MIC, 1x MIC) to the flasks. Include a growth control without any antibiotic.
-
Incubation and Sampling: Incubate the flasks at 37°C with shaking. At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.
-
Quantification of Viable Bacteria: Perform serial tenfold dilutions of each aliquot in sterile saline and plate the dilutions onto agar plates.
-
Incubation and Colony Counting: Incubate the plates overnight and count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log10 CFU/mL versus time for each antibiotic combination. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.
Visualizing Experimental Workflows
Checkerboard Assay Workflow
Caption: Workflow for the checkerboard synergy assay.
Time-Kill Curve Analysis Workflow
Caption: Workflow for the time-kill curve analysis.
References
A Structural Showdown: Dihydroniphimycin and its Polyol Macrolide Counterparts
In the realm of antifungal agents, polyol macrolides stand as a critical class of compounds, renowned for their broad-spectrum activity against a variety of fungal pathogens. This guide provides a detailed structural comparison of Dihydroniphimycin with other notable polyol macrolides, including Niphimycin, Amphotericin B, and Nystatin. By examining their structural nuances and biological activities, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource for understanding the structure-activity relationships within this important family of antibiotics.
Structural Comparison of Polyol Macrolides
The defining feature of polyol macrolides is a large macrocyclic lactone ring adorned with multiple hydroxyl groups and a system of conjugated double bonds. Variations in the ring size, the extent and nature of the polyol chain, and the presence of glycosidic linkages contribute to the diverse biological profiles of these molecules.
| Feature | This compound | Niphimycin | Amphotericin B | Nystatin |
| Macrocycle Size | 36-membered | 36-membered | 38-membered[1] | 38-membered |
| Polyene System | Non-polyenic (saturated bond at C4-C5) | Polyene | Heptaene[1] | Tetraene and Diene |
| Key Functional Groups | Guanidyl group, Malonyl groups (in some derivatives)[2] | Guanidyl group | Carboxyl group, Mycosamine sugar | Carboxyl group, Mycosamine sugar[2] |
| Molecular Formula | C59H105N3O18 (for this compound) | Varies by congener (e.g., C59H103N3O18 for Niphimycin C) | C47H73NO17[3] | C47H75NO17[2] |
Biological Activity: A Comparative Overview
The antifungal activity of polyol macrolides is primarily attributed to their ability to interact with ergosterol, a key component of fungal cell membranes. This interaction leads to the formation of pores and subsequent leakage of intracellular contents, ultimately resulting in fungal cell death. The subtle structural differences outlined above can significantly impact the efficacy and toxicity of these compounds.
While extensive comparative data for this compound is limited in publicly available literature, the following table summarizes the known antifungal activities.
| Compound | Spectrum of Activity | Reported MIC Values (µg/mL) | Reported IC50 Values (µg/mL) |
| This compound | Filamentous fungi, Gram-positive bacteria[2] | Data not available | Data not available |
| Niphimycin Congeners | Antifungal, Antibacterial (MRSA, VRE), Antitubercular, Cytotoxic (HeLa cells) | 8-64 (MRSA, VRE), 4-32 (M. tuberculosis) | 3.0-9.0 (HeLa) |
| Amphotericin B | Broad-spectrum antifungal (Candida spp., Aspergillus spp., etc.)[4] | 0.03-1.0 against many fungal species[4] | Varies depending on cell line |
| Nystatin | Primarily active against yeasts (Candida spp.)[2] | 4-8 for Candida isolates[5] | Data not available |
Experimental Protocols
For researchers aiming to conduct their own comparative studies, the following are detailed methodologies for key experiments.
Minimum Inhibitory Concentration (MIC) Assay for Antifungal Susceptibility
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A guidelines for yeast.
1. Inoculum Preparation:
- Subculture the fungal isolate on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours.
- Prepare a suspension of the fungal culture in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This can be verified using a spectrophotometer at 530 nm to achieve a transmittance of 90-92%.
- Dilute the standardized suspension 1:1000 in RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) to obtain a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.
2. Drug Dilution:
- Prepare stock solutions of the macrolide compounds in a suitable solvent (e.g., DMSO).
- Perform serial twofold dilutions of each drug in RPMI 1640 medium in a 96-well microtiter plate. The final concentration range should typically span from 0.03 to 16 µg/mL.
3. Incubation:
- Add 100 µL of the fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted drug.
- Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).
- Incubate the plates at 35°C for 48 hours.
4. MIC Determination:
- The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition (typically ≥50% reduction) of growth compared to the drug-free control well. The endpoint can be read visually or with a microplate reader at 490 nm.
Cytotoxicity Assessment using MTT Assay
This protocol outlines the measurement of cytotoxicity in a mammalian cell line (e.g., HeLa).
1. Cell Seeding:
- Culture the desired mammalian cell line in appropriate medium (e.g., DMEM with 10% FBS).
- Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
- Prepare serial dilutions of the macrolide compounds in the cell culture medium.
- Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations.
- Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a positive control for cytotoxicity.
- Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.
3. MTT Addition and Incubation:
- Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in sterile PBS.
- Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
4. Formazan (B1609692) Solubilization and Measurement:
- After incubation, carefully remove the medium containing MTT.
- Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
- The percentage of cell viability is calculated relative to the vehicle-treated control cells.
- The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[6]
Visualizing Structural Relationships
The following diagrams, generated using the DOT language, illustrate the core structural differences between the discussed polyol macrolides.
Caption: Core structural differences among the compared polyol macrolides.
Caption: Workflow for comparative biological activity assessment.
References
- 1. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. In Vitro Pharmacodynamic Characteristics of Nystatin Including Time-Kill and Postantifungal Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Analytical Methods for Dihydroniphimycin in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of novel therapeutic agents like Dihydroniphimycin in complex biological matrices is a cornerstone of preclinical and clinical development. As a large and structurally complex guanidyl-polyol macrolide antibiotic, this compound presents unique analytical challenges. This guide provides a comparative overview of two principal analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the determination of this compound in matrices such as plasma or whole blood.
While specific validated methods for this compound are not yet established in the public domain, this guide leverages data from structurally analogous large macrolide compounds, such as tacrolimus (B1663567) and sirolimus, to provide a robust framework for method development and validation. The principles and experimental protocols detailed herein offer a strong starting point for researchers developing sensitive and reliable assays for this novel polyketide.
Method Comparison: HPLC-UV vs. LC-MS/MS
The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the study, including sensitivity, selectivity, and the nature of the matrix.
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection via mass-to-charge ratio. |
| Specificity | Moderate. Susceptible to interference from co-eluting compounds with similar UV absorbance.[1] | High. Provides structural confirmation based on parent and fragment ion masses, minimizing matrix interference.[2][3] |
| Sensitivity | Lower. Typically in the µg/mL to high ng/mL range.[4] | High. Capable of detecting concentrations in the low ng/mL to pg/mL range.[5] |
| Linearity Range | Generally narrower, e.g., 20-120 µg/mL for tacrolimus. | Wider dynamic range, e.g., 0.200–200 ng/mL for tacrolimus. |
| Sample Volume | Typically requires larger sample volumes. | Can be adapted for smaller sample volumes, including microsampling techniques. |
| Cost & Complexity | Lower initial instrument cost and less complex operation. | Higher initial investment and requires more specialized expertise for operation and data analysis. |
| Throughput | Generally lower due to longer run times for adequate separation. | Higher throughput is achievable with shorter run times and multiplexing capabilities. |
Experimental Protocols
Detailed methodologies are crucial for the successful validation of any analytical method. Below are representative protocols for sample preparation and analysis based on methods validated for similar large macrolide compounds.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for removing the bulk of protein from plasma or whole blood samples prior to analysis.
Objective: To remove proteins from the biological matrix that can interfere with the analysis and damage the analytical column.
Materials:
-
Biological matrix (e.g., plasma, whole blood)
-
Precipitating solvent (e.g., acetonitrile, methanol)
-
Vortex mixer
-
Centrifuge
-
Micropipettes and tips
-
Sample tubes
Procedure:
-
Pipette a known volume of the biological sample (e.g., 100 µL) into a clean microcentrifuge tube.
-
Add a precipitating solvent, typically in a 3:1 or 4:1 ratio of solvent to sample (e.g., 300 µL of acetonitrile).
-
If an internal standard is used, it should be added to the precipitating solvent.
-
Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 5-10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for analysis.
-
The supernatant can be injected directly into the LC system or evaporated to dryness and reconstituted in a mobile phase-compatible solvent.
Method Validation Summaries
The following tables summarize typical validation parameters for HPLC-UV and LC-MS/MS methods, based on published data for tacrolimus and sirolimus. These serve as a benchmark for developing a method for this compound.
Table 1: HPLC-UV Method Validation Parameters for a Large Macrolide (Tacrolimus Example)
| Validation Parameter | Acceptance Criteria | Example Result |
| Linearity (Concentration Range) | Correlation coefficient (r²) > 0.99 | 20-120 µg/mL, r² = 0.9986 |
| Accuracy (% Recovery) | 80-120% (or 85-115%) | 98.5% - 101.2% |
| Precision (% RSD) | Intra-day < 15%, Inter-day < 15% | Intra-day: < 2%, Inter-day: < 2% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | Reported for the specific method |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | Reported for the specific method |
| Specificity | No interference at the retention time of the analyte | Demonstrated by chromatograms of blank, placebo, and spiked samples. |
| Robustness | % RSD < 15% after minor changes in method parameters | Method is robust to small changes in mobile phase composition, pH, and flow rate. |
Table 2: LC-MS/MS Method Validation Parameters for a Large Macrolide (Sirolimus Example)
| Validation Parameter | Acceptance Criteria | Example Result |
| Linearity (Concentration Range) | Correlation coefficient (r²) > 0.99 | 0.5–50 ng/mL |
| Accuracy (% Bias) | Within ±15% of nominal value (±20% at LLOQ) | 93.29% to 105.19% |
| Precision (% RSD) | Intra-day < 15%, Inter-day < 15% | 3.67% to 15.10% |
| Lower Limit of Quantification (LLOQ) | Analyte response is at least 5 times the blank response | 0.5 ng/mL |
| Selectivity/Specificity | No significant interfering peaks in blank matrix | No interference observed from endogenous substances. |
| Matrix Effect | CV of IS-normalized matrix factor < 15% | Ion enhancement observed but compensated for by the internal standard. |
| Recovery | Consistent and reproducible | Acceptable recovery rates demonstrated. |
| Stability | Analyte concentration within ±15% of initial concentration | Stable for specified freeze-thaw cycles and storage conditions. |
Visualizing the Workflow
Diagrams are essential for illustrating complex processes. The following Graphviz diagrams depict a general workflow for analytical method validation and a typical sample preparation and analysis pathway.
Caption: General workflow for analytical method development and validation.
Caption: Typical sample preparation and analysis pathway for LC-MS/MS.
Conclusion
The validation of analytical methods for novel compounds like this compound in complex matrices is a meticulous but essential process. While LC-MS/MS offers superior sensitivity and specificity, making it the gold standard for bioanalytical studies, HPLC-UV can be a viable, cost-effective alternative for certain applications, particularly in later stages of drug development where higher concentrations are expected. The choice of method should be guided by the specific analytical requirements of the study. The provided protocols and validation parameters for analogous large macrolide compounds offer a comprehensive starting point for developing and validating a robust and reliable analytical method for this compound, ensuring the generation of high-quality data for critical decision-making in the drug development pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. LC-MS/MS method for sirolimus in human whole blood validation. [wisdomlib.org]
- 3. Comparison of LC-MS/MS and chemiluminescent immunoassays for immunosuppressive drugs reveals organ dependent variation in blood cyclosporine a concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijrbat.in [ijrbat.in]
- 5. jetir.org [jetir.org]
Safety Operating Guide
Navigating the Safe Disposal of Dihydroniphimycin: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Dihydroniphimycin, a polyol macrolide antibiotic, requires careful consideration for its disposal. In the absence of a specific, publicly available Safety Data Sheet (SDS), a conservative approach treating the compound as potentially hazardous is recommended. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, adhering to general best practices for laboratory chemical waste management.
Quantitative Data Summary
Due to the limited availability of public data for this compound, a comprehensive quantitative summary of its properties is not possible. The following table reflects this lack of specific information, underscoring the need for cautious handling.
| Parameter | Value | Source |
| LD50 (Oral) | Data not available | N/A |
| LD50 (Dermal) | Data not available | N/A |
| LC50 (Inhalation) | Data not available | N/A |
| Aquatic Toxicity | Data not available | N/A |
| Persistence and Degradability | Data not available | N/A |
| Bioaccumulative Potential | Data not available | N/A |
Experimental Protocols: General Disposal Procedure for this compound
The following protocol is a general guideline for the disposal of this compound, treating it as a potentially hazardous chemical waste. Always consult with your institution's Environmental Health and Safety (EHS) department for specific requirements.
1. Waste Identification and Segregation:
-
Characterize the Waste: Treat all this compound waste, including pure compound, stock solutions, and contaminated materials (e.g., media, gloves, pipette tips), as hazardous chemical waste.[1]
-
Segregate Waste Streams:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS.
-
Keep solid waste (e.g., contaminated labware) separate from liquid waste.
-
Aqueous solutions of this compound should be collected separately from organic solvent solutions.
-
2. Waste Collection and Storage:
-
Use Appropriate Containers:
-
Collect liquid waste in a designated, leak-proof, and chemically compatible container. The container should be clearly labeled "Hazardous Waste: this compound" and include the concentration and solvent.
-
Collect solid waste in a clearly labeled, sealed container (e.g., a labeled bag or a designated solid waste bin).
-
-
Labeling: All waste containers must be clearly labeled with the contents, including the full chemical name ("this compound"), and any other components in the waste. Affix a hazardous waste label as required by your institution.
-
Storage: Store waste containers in a designated, secure area, such as a satellite accumulation area, away from general laboratory traffic.
3. Disposal Procedure:
-
Consult Institutional Guidelines: Before initiating any disposal, review your organization's specific procedures for hazardous chemical waste disposal.
-
Arrange for Pickup: Contact your institution's EHS or hazardous waste management department to schedule a pickup for the this compound waste. Do not attempt to dispose of this compound down the drain or in the regular trash.[2]
-
Documentation: Maintain accurate records of the amount of this compound waste generated and disposed of, in accordance with your institution's policies.
Visualizing the Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: Essential Safety and Handling Protocols for Dihydroniphimycin
For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling Dihydroniphimycin. As a novel polyol macrolide antibiotic, this compound should be handled with the utmost care, assuming high potency and unknown toxicological properties in the absence of a specific Safety Data Sheet (SDS). Adherence to these protocols is essential to minimize exposure risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE): A Precautionary Approach
Given the novelty of this compound, a comprehensive risk assessment is the first step before any handling.[1][2] The following PPE recommendations are based on a precautionary principle, treating the compound as a potent substance.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with powder-free nitrile gloves.[3][4] | Prevents skin contact and absorption. Double-gloving is a best practice for handling potent or unknown compounds.[3] |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects eyes and face from splashes and aerosols of this compound powder or solutions. |
| Respiratory Protection | NIOSH/MSHA-approved respirator (e.g., N95 or higher) when handling powder. Work should be done in a certified chemical fume hood. | Prevents inhalation of airborne particles, especially when weighing or transferring the solid compound. |
| Protective Clothing | Disposable gown with long sleeves and tight-fitting cuffs. | Protects skin and personal clothing from contamination. |
Operational Plan: Safe Handling and Storage
A systematic approach to handling this compound is crucial to minimize exposure and prevent contamination.
Engineering Controls
-
Designated Work Area: All work with solid this compound should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control airborne particles.
-
Ventilation: Ensure adequate ventilation in all areas where this compound is handled or stored.
-
Safety Equipment: An accessible eyewash station and safety shower must be in the immediate vicinity of the handling area.
Procedural Controls
-
Preparation: Before beginning work, don all required PPE as specified in the table above.
-
Weighing and Transferring:
-
Carefully weigh the desired amount of the compound using a spatula or other appropriate tool to minimize the generation of dust.
-
Use a damp paper towel on the work surface to help contain any minor spills.
-
-
Solution Preparation:
-
Prepare solutions within a certified chemical fume hood.
-
Add solvent to the weighed this compound powder slowly to avoid splashing.
-
Cap and mix gently until the compound is fully dissolved.
-
-
Labeling: Clearly label all containers with the compound name ("this compound"), concentration, solvent, preparation date, and your initials.
-
Hand Washing: Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
Storage
-
Store this compound in a clearly labeled, tightly sealed container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Access to the storage area should be restricted to authorized personnel.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound waste is critical to prevent environmental contamination and the potential development of antibiotic resistance. All materials that have come into contact with this compound should be treated as hazardous chemical waste.
-
Solid Waste:
-
This includes contaminated gloves, gowns, weigh boats, pipette tips, and other disposable items.
-
Collect all solid waste in a designated, clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
This includes unused stock solutions, experimental media containing this compound, and contaminated solvents.
-
Collect liquid waste in a sealed, properly labeled, and appropriate chemical waste container. Do not pour antibiotic-containing solutions down the drain.
-
-
Decontamination:
-
Wipe down all work surfaces and equipment with an appropriate disinfectant (e.g., 70% ethanol) after completing work.
-
Dispose of the cleaning materials as hazardous solid waste.
-
-
Waste Pickup:
-
Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department.
-
Experimental Protocols
As this compound is a novel compound, specific experimental protocols will be developed by individual research teams. It is imperative that a thorough risk assessment is conducted for each new procedure. The following is a generalized workflow for preparing a stock solution, which should be adapted to your specific experimental needs.
Preparation of a this compound Stock Solution
-
Don PPE: Put on a disposable gown, chemical safety goggles, a face shield, and double nitrile gloves.
-
Work in Fume Hood: Perform all subsequent steps in a certified chemical fume hood.
-
Weigh Compound: Carefully weigh the desired mass of this compound onto a weigh boat.
-
Transfer to Vial: Transfer the weighed powder into an appropriate sterile vial.
-
Add Solvent: Using a calibrated pipette, add the desired volume of a suitable solvent (e.g., DMSO) to the vial.
-
Dissolve: Gently vortex or sonicate the vial until the this compound is completely dissolved.
-
Label and Store: Clearly label the vial with the compound name, concentration, solvent, date, and your initials. Store at the recommended temperature, protected from light if necessary.
Visualizing the Safety Workflow
The following diagrams illustrate the key decision-making processes for ensuring safety when working with this compound.
Caption: PPE selection workflow for this compound.
Caption: Disposal workflow for this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
